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  • Product: ISO-PROPYLAMINE-D9 DCL
  • CAS: 1219798-50-1

Core Science & Biosynthesis

Foundational

Comprehensive Technical Guide on iso-Propylamine-d9 Deuterochloride (DCl)

Executive Summary In the rapidly advancing fields of isotopic labeling, pharmacokinetic optimization, and quantitative NMR spectroscopy, iso-propylamine-d9 deuterochloride (also referred to as isopropylamine-d10 chloride...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the rapidly advancing fields of isotopic labeling, pharmacokinetic optimization, and quantitative NMR spectroscopy, iso-propylamine-d9 deuterochloride (also referred to as isopropylamine-d10 chloride or C₃D₁₀ClN) serves as a critical building block. By replacing protium (¹H) with deuterium (²H) across both the carbon skeleton and the amine group, researchers can leverage the Kinetic Isotope Effect (KIE) to alter metabolic pathways, enhance drug stability, and create highly resolved internal standards for mass spectrometry.

This guide provides an in-depth analysis of the chemical structure, physical properties, and self-validating synthesis protocols for iso-propylamine-d9 DCl, designed specifically for researchers and drug development professionals.

Chemical Structure & Molecular Characteristics

The structural integrity of iso-propylamine-d9 DCl relies on complete isotopic substitution. The free base, iso-propylamine-d9, possesses a fully deuterated carbon skeleton (d7) and a deuterated primary amine (d2)[1]. When reacted with deuterium chloride (DCl), the amine group is protonated (deuterated) to form an ammonium-d3 cation, balanced by a chloride counterion.

  • Chemical Formula: C₃D₁₀ClN (C₃D₇ND₃⁺ Cl⁻)

  • Isotopic Purity: Typically >98 atom % D

  • Molecular Weight: 105.63 g/mol (compared to 95.57 g/mol for the undeuterated analog)[2].

MolecularStructure C1 CD3 (Deuterated Methyl) CH CD (Deuterated Methine) C1->CH C2 CD3 (Deuterated Methyl) C2->CH N ND3+ (Deuterated Ammonium) CH->N Cl Cl- (Chloride Counterion) N->Cl Ionic Bond

Fig 1: Structural map of iso-propylamine-d9 DCl highlighting isotopic substitutions.

Physical and Chemical Properties

The physical properties of the deuterated salt closely mirror its undeuterated counterpart, with slight deviations caused by the heavier mass and lower zero-point energy of the C-D and N-D bonds. Like undeuterated isopropylamine hydrochloride, the compound is highly hygroscopic and presents as a white crystalline solid[3][4].

Quantitative Data Summary
PropertyUndeuterated (C₃H₁₀ClN)Deuterated (C₃D₁₀ClN)Causality of Variance
Molecular Weight 95.57 g/mol [2]105.63 g/mol Addition of 10 neutrons via deuterium substitution.
Appearance White crystalline solidWhite crystalline solidCrystal lattice structure remains largely unaffected.
Melting Point 158–163 °C[5]~156–162 °CWeaker intermolecular interactions due to shorter, heavier N-D bonds.
Solubility H₂O, Methanol, EthanolD₂O, Methanol-d4, Ethanol-d6Isotopic matching of solvent prevents HDX (see Section 4).
Hygroscopicity High[3]Extremely HighRequires strict storage in desiccators to prevent ambient H₂O absorption.

Experimental Methodology: Synthesis and Isolation

To maintain isotopic integrity, the synthesis of the DCl salt from the free base must be carefully controlled. The following methodology explains the causality behind each experimental choice.

Causality in Reagent Selection
  • Why DCl and D₂O? Using standard HCl or H₂O would immediately trigger Hydrogen-Deuterium Exchange (HDX) at the labile amine position. The -ND₂ group would rapidly exchange with protium, resulting in a mixed isotopic population (e.g., -NHD₂⁺, -NH₂D⁺). Using >99% DCl in D₂O ensures the final moiety is strictly -ND₃⁺.

  • Why Lyophilization? Isopropylamine salts are highly hygroscopic[3]. Rotary evaporation followed by lyophilization (freeze-drying) removes D₂O without applying excessive thermal stress, preventing degradation while ensuring atmospheric moisture does not contaminate the highly reactive dry powder.

Step-by-Step Protocol
  • Preparation: In a nitrogen-purged glovebox, dissolve 1.0 eq of iso-propylamine-d9 free base in anhydrous D₂O.

  • Acidification: Place the reaction flask in an ice bath (0 °C) to control the exothermic neutralization. Slowly add 1.05 eq of DCl (typically a 20% solution in D₂O) dropwise under continuous magnetic stirring.

  • Equilibration: Allow the mixture to warm to room temperature and stir for 2 hours to ensure complete salt formation.

  • Solvent Removal: Remove the bulk D₂O solvent via rotary evaporation under reduced pressure (water bath at 35 °C).

  • Lyophilization: Flash-freeze the resulting wet residue using liquid nitrogen and subject it to high-vacuum lyophilization for 24 hours to yield a dry, white crystalline powder.

  • Storage: Immediately transfer the isolated iso-propylamine-d9 DCl to an amber vial, backfill with argon, and store at 4 °C in a desiccator.

SynthesisWorkflow Step1 1. Reagent Prep iso-Propylamine-d9 + D2O Step2 2. Acidification Dropwise addition of DCl Step1->Step2 Step3 3. Crystallization Rotary Evaporation & Drying Step2->Step3 Step4 4. Validation 2H & 13C NMR Analysis Step3->Step4

Fig 2: Self-validating synthesis workflow for iso-propylamine-d9 DCl.

Analytical Validation (Self-Validating Protocol)

A robust protocol must be self-validating. To prove that the synthesis yielded the correct isotopologue without protium contamination, researchers must utilize a combination of Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

¹H and ¹³C NMR Spectroscopy
  • ¹H NMR (Proton NMR): The spectrum should be virtually blank. The absence of peaks in the 1.0–3.5 ppm range confirms that no protium remains on the carbon skeleton or the amine group.

  • ¹³C NMR (Carbon NMR) - The Definitive Proof: Because deuterium has a nuclear spin ( I=1 ), it couples with carbon-13, causing distinct splitting patterns governed by the formula 2nI+1 .

    • The methyl carbons (-CD₃) will split into a septet ( 2(3)(1)+1=7 ).

    • The methine carbon (-CD) will split into a triplet ( 2(1)(1)+1=3 ).

    • Causality: Observing these exact multiplets proves not only the presence of deuterium but its exact structural location.

Mass Spectrometry (ESI-MS)

Using Electrospray Ionization in positive mode (ESI+), the intact deuterated ammonium cation[C₃D₁₀N]⁺ will appear at an m/z of 70.18 . Comparing this to the undeuterated cation (m/z 60.12) confirms the addition of 10 deuterium atoms.

Applications in Drug Development

In pharmaceutical chemistry, incorporating the iso-propylamine-d9 moiety into active pharmaceutical ingredients (APIs) is a proven strategy to improve pharmacokinetic profiles.

Because the C-D bond is significantly stronger than the C-H bond (due to a lower ground-state zero-point vibrational energy), it requires more activation energy to cleave. When iso-propylamine-d9 DCl is used as a precursor to synthesize deuterated beta-blockers (e.g., propranolol-d9) or herbicides, it directly inhibits Cytochrome P450-mediated N-dealkylation and oxidative deamination. This KIE results in a longer drug half-life, reduced toxic metabolite formation, and improved patient dosing regimens.

References

  • National Center for Biotechnology Information (PubChem). "iso-Propylamine-d9 | C3H9N | CID 131701203 - PubChem" NIH. Available at:[Link]

  • National Center for Biotechnology Information (PubChem). "2-Propanamine, hydrochloride (1:1) | C3H10ClN | CID 6432137 - PubChem" NIH. Available at:[Link]

  • ChemBK. "Isopropylamine Hydrochloride - Properties and Safety" ChemBK. Available at:[Link]

Sources

Exploratory

1h and 13c nmr chemical shifts for iso-propylamine-d9 dcl

An in-depth technical analysis of the nuclear magnetic resonance (NMR) characteristics of isotopically labeled compounds requires moving beyond simple peak assignments. For drug development professionals and analytical c...

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Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical analysis of the nuclear magnetic resonance (NMR) characteristics of isotopically labeled compounds requires moving beyond simple peak assignments. For drug development professionals and analytical chemists, understanding the quantum mechanical implications of deuterium substitution is critical for verifying isotopic purity and structural integrity.

This whitepaper provides a comprehensive framework for the 1 H and 13 C NMR chemical shifts of iso-propylamine-d 9​ DCl (fully deuterated isopropylamine deuterochloride)[1], detailing the causality behind isotopic shifts, spin-spin coupling alterations, and the optimized experimental protocols required for accurate spectral acquisition.

The Physics of Deuterium Substitution in NMR

When the nine hydrogen atoms of the isopropylamine free base are replaced by deuterium to form iso-propylamine-d 9​ , and subsequently converted to the deuterochloride salt (DCl), the molecule undergoes profound changes in its magnetic resonance profile.

The Heavy Atom Isotope Effect

Replacing 1 H with 2 H (Deuterium) alters the zero-point vibrational energy of the carbon-hydrogen bond. Because the C–D bond has a lower zero-point energy, the bond length is slightly shorter than a C–H bond. This increased electron density around the carbon nucleus leads to increased magnetic shielding. Consequently, in 13 C NMR, deuterated carbons exhibit an upfield isotopic shift ( Δδ ).

  • One-bond shift ( C(D)): Typically -0.25 to -0.30 ppm per attached deuterium.

  • Two-bond shift ( C(D)): Typically -0.10 ppm per adjacent deuterium.

Spin-Spin Coupling and Multiplicity

Unlike the proton ( I=1/2 ), deuterium is a quadrupolar nucleus with a spin quantum number of I=1 . The multiplicity of a carbon signal coupled to deuterium is governed by the formula 2nI+1 . Furthermore, the scalar coupling constant ( JCD​ ) is proportional to the gyromagnetic ratios of the nuclei ( γD​/γH​≈0.1535 ). A typical JCH​ of 125 Hz translates to a JCD​ of approximately 19–21 Hz.

SpinCoupling C 13C Nucleus H Coupled to 1H (I=1/2) Non-Deuterated C->H Isotope: 1H D Coupled to 2H/D (I=1) Deuterated C->D Isotope: 2H CH3 CH3 Group Quartet (n=3) H->CH3 CH CH Group Doublet (n=1) H->CH CD3 CD3 Group Septet (n=3) D->CD3 CD CD Group Triplet (n=1) D->CD

Fig 1: Spin-spin multiplicity logic for 13C nuclei coupled to 1H versus 2H (Deuterium).

1 H NMR: The "Silent" Spectrum and Quantitative Purity

For a fully deuterated molecule like iso-propylamine-d 9​ DCl, the 1 H NMR spectrum should theoretically be blank. In practice, it serves as a self-validating system for Quantitative NMR (qNMR) to determine the isotopic purity of the batch. The signals observed correspond exclusively to residual protons from incomplete deuteration (e.g., -CHD 2​ or -CHD- groups)[1].

Table 1: Expected 1 H NMR Profile in D 2​ O | Nucleus Environment | Chemical Shift ( δ , ppm) | Multiplicity | Causality / Assignment | | :--- | :--- | :--- | :--- | | Residual -CHD 2​ | ~1.32 | Multiplet | Trace protons at the methyl position[2]. | | Residual -CHD- | ~3.52 | Multiplet | Trace protons at the methine position[2]. | | HDO (Solvent) | 4.79 | Singlet | Residual water in the D 2​ O solvent. |

Note: The amine protons (-ND 3+​ ) exchange rapidly with the D 2​ O solvent and will not be visible in the 1 H spectrum.

13 C NMR: Structural Confirmation and Isotope Shifts

The 13 C NMR spectrum provides the definitive structural fingerprint for iso-propylamine-d 9​ DCl. By comparing the deuterated salt to its non-deuterated counterpart (isopropylamine hydrochloride), we can map the exact isotopic shifts and coupling constants[3].

For non-deuterated isopropylamine HCl in D 2​ O, the methyl carbons (C1, C3) resonate at 19.7 ppm, and the methine carbon (C2) resonates at 44.0 ppm[3]. Applying the heavy atom isotope effect calculations yields the expected shifts for the d 9​ variant.

Table 2: 13 C NMR Comparative Chemical Shifts (in D 2​ O) | Carbon Position | Non-Deuterated Shift ( δ , ppm) | iso-Propylamine-d 9​ Shift ( δ , ppm) | Multiplicity | JCD​ Coupling (Hz) | | :--- | :--- | :--- | :--- | :--- | | C1, C3 (-CD 3​ ) | 19.7 | ~18.8 | Septet | ~19 | | C2 (-CD-) | 44.0 | ~43.1 | Triplet | ~21 |

Mechanistic Insight: The C1/C3 carbons in the deuterated molecule shift upfield by approximately ~0.9 ppm. This is the cumulative result of a one-bond shift from three attached deuteriums ( 3×−0.25 ppm) and a two-bond shift from the adjacent methine deuterium ( −0.1 ppm). The signal splits into a septet because 2(3)(1)+1=7 .

Experimental Protocols: Self-Validating Acquisition Workflows

Standard NMR parameters will fail to yield high-quality spectra for highly deuterated compounds. Because deuterated carbons lack attached protons, the highly efficient dipole-dipole relaxation mechanism is absent. Consequently, the longitudinal relaxation time ( T1​ ) for 13 C-D nuclei is significantly longer than for 13 C-H nuclei.

Step-by-Step Methodology
  • Sample Preparation: Dissolve 15–20 mg of iso-propylamine-d 9​ DCl in 0.6 mL of high-purity D 2​ O (99.9% D)[4]. D 2​ O is selected due to the high polarity of the hydrochloride salt, preventing phase separation and avoiding massive solvent suppression artifacts.

  • Internal Standard Addition: Add a known mass of an internal standard (e.g., TSP-d 4​ or Maleic acid) to act as a calibrant for qNMR integration of residual protons.

  • 1 H Acquisition (Purity Assessment): Acquire a standard 1D proton spectrum (ns = 16 to 64). Integrate the residual proton signals at 1.32 ppm and 3.52 ppm against the internal standard to calculate the absolute isotopic purity.

  • 13 C Acquisition (Structural Assessment):

    • Pulse Sequence: Use an inverse-gated 1 H decoupling sequence. This suppresses the Nuclear Overhauser Effect (NOE), ensuring that any trace 1 H- 13 C cross-relaxation does not artificially inflate signal intensities.

    • Relaxation Delay ( d1​ ): Set d1​≥10 seconds. This extended delay is non-negotiable; it allows the slowly relaxing 13 C-D nuclei to return to thermal equilibrium between pulses, preventing signal saturation and ensuring the septet/triplet patterns are fully resolved above the noise floor.

NMRWorkflow Prep 1. Sample Preparation Dissolve 15 mg in 0.6 mL D2O Standard 2. Internal Standard Add TSP for qNMR Calibration Prep->Standard Proton 3. 1H NMR Acquisition Assess Residual Protons (Purity) Standard->Proton Carbon 4. 13C NMR Acquisition Inverse-Gated, Long d1 Delay Proton->Carbon Process 5. Data Processing FT, Phase/Baseline Correction Carbon->Process

Fig 2: Optimized experimental workflow for the NMR acquisition of deuterated amine salts.

References

  • ISOPROPYLAMINE HYDROCHLORIDE(15572-56-2)
  • iso-Propylamine-d9 DCl, CDN 0.
  • Isopropylamine Hydrochloride - Technical Guide Benchchem URL
  • On the Chemical Reactivity of Molecules with Membrane Lipids: An Experimental and Theoretical Approach Durham E-Theses URL

Sources

Foundational

An In-depth Technical Guide to the Exact Mass and Mass Spectrometric Fragmentation of Iso-propylamine-d9 DCl

This guide provides a comprehensive analysis of the exact mass and expected mass spectrometry (MS) fragmentation pattern of the deuterated compound, iso-propylamine-d9 deuterium chloride (DCl). This information is critic...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive analysis of the exact mass and expected mass spectrometry (MS) fragmentation pattern of the deuterated compound, iso-propylamine-d9 deuterium chloride (DCl). This information is critical for researchers, scientists, and drug development professionals utilizing isotopically labeled compounds in metabolic studies, as internal standards for quantitative analysis, or in mechanistic investigations. This document will delve into the theoretical calculations, the mechanistic basis for the fragmentation, and a practical protocol for its characterization.

Introduction: The Significance of Isotopic Labeling in Mass Spectrometry

Deuterium-labeled compounds, such as iso-propylamine-d9, are indispensable tools in modern analytical chemistry and drug development.[1] The substitution of hydrogen with its heavier, stable isotope, deuterium, imparts a specific mass shift to the molecule without significantly altering its chemical properties. This mass difference is readily detectable by mass spectrometry, allowing for precise differentiation from its non-labeled counterpart.[2] This characteristic is leveraged in a multitude of applications, including:

  • Quantitative Bioanalysis: Deuterated analogs serve as ideal internal standards in liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) assays, correcting for variations in sample preparation and instrument response.

  • Metabolite Identification: Tracking the metabolic fate of a drug candidate is simplified by administering the deuterated version and identifying the mass-shifted metabolites.[1]

  • Mechanistic Studies: The kinetic isotope effect, a change in reaction rate upon isotopic substitution, can provide valuable insights into reaction mechanisms.

Understanding the exact mass and fragmentation behavior of these labeled compounds is paramount for accurate data interpretation and method development.

Theoretical Exact Mass Calculation

The exact mass of a molecule or ion is calculated by summing the masses of its constituent isotopes. For iso-propylamine-d9 DCl (C₃D₉N·DCl), we will first consider the neutral iso-propylamine-d9 molecule and then its deuterated cation, which is the species most likely to be observed in the mass spectrometer, particularly with soft ionization techniques like electrospray ionization (ESI).

The chemical formula for the neutral iso-propylamine-d9 is C₃D₇(ND₂). However, for mass calculation, it is C₃D₉N. Given the DCl salt form, in a deuterated solvent, the amine will be deuterated, forming the isopropylaminium-d10 cation, [C₃D₇(ND₃)]⁺. For the purpose of this guide, we will denote the deuterated molecular ion as [M+D]⁺.

To calculate the monoisotopic exact mass, we use the masses of the most abundant isotopes of each element:

ElementIsotopeExact Mass (Da)
Carbon¹²C12.000000
Nitrogen¹⁴N14.003074
Deuterium²H (D)2.014102
Chlorine³⁵Cl34.968853

2.1. Exact Mass of Neutral Iso-propylamine-d9

The molecular formula is C₃D₉N.

  • Mass of Carbon: 3 * 12.000000 Da = 36.000000 Da

  • Mass of Deuterium: 9 * 2.014102 Da = 18.126918 Da

  • Mass of Nitrogen: 1 * 14.003074 Da = 14.003074 Da

Total Exact Mass (Neutral): 36.000000 + 18.126918 + 14.003074 = 68.129992 Da [3]

2.2. Exact Mass of the Deuterated Cation ([M+D]⁺)

In the presence of DCl, the amine group will be deuterated. The observed ion will be the isopropylaminium-d10 ion, [C₃D₁₀N]⁺.

  • Mass of Neutral Iso-propylamine-d9: 68.129992 Da

  • Mass of Deuterium: 2.014102 Da

Total Exact Mass ([M+D]⁺): 68.129992 + 2.014102 = 70.144094 Da

This high-resolution mass is a critical parameter for the selective detection and identification of iso-propylamine-d9 in complex matrices.

Predicted Mass Spectrometry Fragmentation Pattern

The fragmentation of aliphatic amines in mass spectrometry is a well-understood process, primarily governed by the stability of the resulting fragment ions.[4][5] The most characteristic fragmentation pathway for primary amines like isopropylamine is alpha-cleavage , which involves the cleavage of a carbon-carbon bond adjacent to the carbon bearing the nitrogen atom.[6][7]

3.1. The Mechanism of Alpha-Cleavage

Upon ionization, an electron is removed from the nitrogen atom, which has the lowest ionization energy, to form a radical cation. This is followed by homolytic cleavage of an adjacent C-C bond. The resulting fragment is a resonance-stabilized iminium cation, which is often the most abundant ion in the mass spectrum (the base peak).

Diagram of Alpha-Cleavage in Iso-propylamine-d9

Caption: Alpha-cleavage of the iso-propylamine-d9 molecular ion.

For non-deuterated isopropylamine, the molecular ion is at m/z 59. Alpha-cleavage results in the loss of a methyl radical (CH₃•, mass 15) to produce the base peak at m/z 44 ([CH₃-CH=NH₂]⁺).[8][9]

3.2. Predicted Fragments for Iso-propylamine-d9

Applying the principle of alpha-cleavage to iso-propylamine-d9, we can predict the major fragment ions. The molecular ion radical cation will have an m/z of 68.

  • Loss of a deuterated methyl radical (CD₃•): The mass of a CD₃• radical is 18.03 Da (12.000000 + 3 * 2.014102).

  • Formation of the deuterated iminium cation: The resulting fragment will be [CD₃-CD=N⁺D₂].

The predicted m/z of this fragment is: (2 * 12.000000) + (5 * 2.014102) + 14.003074 = 24.000000 + 10.07051 + 14.003074 = 48.073584 Da

A secondary fragmentation pathway could involve the loss of a deuterium atom from the molecular ion.

Summary of Expected m/z Values

The following table summarizes the expected high-resolution m/z values for the key ions of iso-propylamine-d9 DCl.

Ion DescriptionMolecular FormulaPredicted Exact Mass (m/z)
Deuterated Molecular Ion[C₃D₁₀N]⁺70.144094
Molecular Ion Radical Cation[C₃D₉N]⁺•68.129992
Base Peak (Alpha-Cleavage) [C₂D₅N]⁺ 48.073584
Loss of a Deuterium Radical[C₃D₈N]⁺66.11589

Experimental Protocol for MS Analysis

The analysis of a small, volatile amine salt like iso-propylamine-d9 DCl requires careful consideration of the sample preparation and the choice of ionization technique. Both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) can be employed, each with its own advantages and necessary procedural steps.

5.1. Method 1: Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization

Due to the polarity and low volatility of the amine salt, direct GC-MS analysis is challenging. Derivatization to a less polar, more volatile compound is the recommended approach.

5.1.1. Derivatization Workflow

derivatization_workflow start Iso-propylamine-d9 DCl Sample dissolve Dissolve in Aprotic Solvent (e.g., Acetonitrile) start->dissolve add_base Add a Non-nucleophilic Base (e.g., Triethylamine) to Neutralize DCl dissolve->add_base add_reagent Add Derivatizing Agent (e.g., Silylating Agent like BSTFA) add_base->add_reagent react Incubate at Elevated Temperature (e.g., 60°C for 30 min) add_reagent->react inject Inject into GC-MS react->inject

Caption: GC-MS derivatization workflow for iso-propylamine-d9 DCl.

5.1.2. Step-by-Step Protocol

  • Sample Preparation: Accurately weigh a small amount of iso-propylamine-d9 DCl and dissolve it in a suitable aprotic solvent such as acetonitrile to a concentration of approximately 1 mg/mL.

  • Neutralization: Add a slight molar excess of a non-nucleophilic base, like triethylamine, to neutralize the deuterium chloride and liberate the free amine.

  • Derivatization: Add a derivatizing agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS), to the solution. Silylating agents will react with the amine protons to form a more volatile trimethylsilyl derivative.

  • Reaction: Cap the vial tightly and heat at 60-70°C for 30 minutes to ensure complete derivatization.

  • GC-MS Analysis:

    • Injection: Inject 1 µL of the derivatized sample into the GC-MS system.

    • GC Column: Use a non-polar or mid-polar capillary column (e.g., DB-5ms).

    • Oven Program: Start with an initial temperature of 50°C, hold for 2 minutes, then ramp to 250°C at 10°C/min.

    • Ionization: Use Electron Ionization (EI) at 70 eV. EI is a "hard" ionization technique that will induce fragmentation.[10]

    • Mass Analyzer: Scan a mass range of m/z 30-200.

5.2. Method 2: Liquid Chromatography-Mass Spectrometry (LC-MS) with Electrospray Ionization (ESI)

Direct analysis of the salt is possible with LC-MS, although care must be taken to use a suitable mobile phase and chromatographic conditions to retain such a small, polar molecule.

5.2.1. LC-MS Workflow

lcms_workflow start Iso-propylamine-d9 DCl Sample dissolve Dissolve in Mobile Phase (e.g., Water/Methanol with Volatile Acid) start->dissolve filter Filter through 0.22 µm Syringe Filter dissolve->filter inject Inject into LC-MS System filter->inject

Caption: LC-MS workflow for iso-propylamine-d9 DCl analysis.

5.2.2. Step-by-Step Protocol

  • Sample Preparation: Dissolve the iso-propylamine-d9 DCl in the initial mobile phase (e.g., 95:5 water:methanol with 0.1% formic acid) to a concentration of 1-10 µg/mL. The use of a volatile acid like formic acid is crucial to avoid ion suppression and contamination of the mass spectrometer.

  • Filtration: Filter the sample through a 0.22 µm syringe filter to remove any particulates.

  • LC-MS Analysis:

    • LC Column: Employ a column designed for retaining polar compounds, such as a Hydrophilic Interaction Liquid Chromatography (HILIC) column or a mixed-mode column.

    • Mobile Phase: Use a gradient of a weak acid in water (A) and a weak acid in acetonitrile or methanol (B). For example, A: 0.1% formic acid in water, B: 0.1% formic acid in acetonitrile.

    • Ionization: Use positive ion mode Electrospray Ionization (ESI). ESI is a "soft" ionization technique that will primarily produce the protonated (or in this case, deuterated) molecular ion with minimal fragmentation.[11]

    • Mass Analyzer: Operate in full scan mode to observe the [M+D]⁺ ion. For fragmentation data, use tandem mass spectrometry (MS/MS) by selecting the [M+D]⁺ ion (m/z 70.14) as the precursor and applying collision-induced dissociation (CID).

Conclusion

The accurate mass measurement and an understanding of the fragmentation patterns are fundamental to the effective use of iso-propylamine-d9 DCl in scientific research. The predicted exact mass of the deuterated molecular ion ([M+D]⁺) is 70.144094 Da. The fragmentation is expected to be dominated by alpha-cleavage, resulting in a base peak at m/z 48.073584. The provided experimental protocols offer robust starting points for the characterization of this and similar deuterated compounds by GC-MS and LC-MS. Careful adherence to these methodologies will ensure high-quality, reproducible data, enabling researchers to confidently employ this valuable analytical tool in their studies.

References

  • Doc Brown's Chemistry. (n.d.). Mass spectrum of propan-2-amine. Retrieved from [Link]

  • Chemguide. (n.d.). Fragmentation patterns in the mass spectra of organic compounds. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • Wikipedia. (2024). Electrospray ionization. Retrieved from [Link]

  • PubChem. (n.d.). Isopropylamine. Retrieved from [Link]

  • Mass Spectrometry: Fragmentation. (n.d.). Retrieved from [Link]

  • ACS Publications. (2007, February 1). Negative ion mode electrospray ionization mass spectrometry study of ammonium-counter ion clusters. Retrieved from [Link]

  • Heavy Water Board. (n.d.). Deuterium Labeled Compounds in Drug Discovery Process. Retrieved from [Link]

  • PubChem. (n.d.). iso-Propylamine-d9. Retrieved from [Link]

  • IUPAC. (2023). Atomic Weights of the Elements 2023. Retrieved from [Link]

  • PubChem. (n.d.). Hydrogen. Retrieved from [Link]

  • YouTube. (2018, September 20). 14.6b Fragmentation Patterns of Alkyl Halides, Alcohols, and Amines | Mass Spectrometry. Retrieved from [Link]

  • Wikipedia. (n.d.). Carbon-12. Retrieved from [Link]

  • Wikipedia. (n.d.). Nitrogen. Retrieved from [Link]

  • Wikipedia. (n.d.). Deuterium. Retrieved from [Link]

  • Wikipedia. (n.d.). Chlorine. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

Sources

Exploratory

In-Depth Technical Guide: Physicochemical Profiling of iso-Propylamine-d9 Deuteriochloride

Executive Summary iso-Propylamine-d9 deuteriochloride (CAS: 1219798-50-1) is a fully deuterated aliphatic amine salt utilized extensively as an internal standard in LC-MS/MS bioanalysis, a precursor in the synthesis of d...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

iso-Propylamine-d9 deuteriochloride (CAS: 1219798-50-1) is a fully deuterated aliphatic amine salt utilized extensively as an internal standard in LC-MS/MS bioanalysis, a precursor in the synthesis of deuterated active pharmaceutical ingredients (APIs), and a mechanistic probe in NMR spectroscopy[1]. This whitepaper provides a rigorous analysis of its core physicochemical properties—specifically its melting point and solvent solubility profile—grounded in thermodynamic principles, crystal lattice dynamics, and self-validating experimental workflows.

Molecular Architecture & Isotopic Effects

The molecular formula of iso-propylamine-d9 deuteriochloride is C3​D10​ClN (structurally represented as (CD3​)2​CDND3+​Cl− ).

The Causality of Deuteration: The substitution of protium ( 1H ) with deuterium ( 2H ) doubles the mass of the constituent hydrogen atoms, leading to a lower zero-point vibrational energy in the C-D and N-D bonds. However, macroscopic phase transitions, such as melting, are primarily governed by the electrostatic interactions between the iso-propylammonium cation and the chloride anion. Because the ionic radius and fundamental charge distribution remain largely unperturbed by deuteration, the melting point of the deuterated salt tightly mirrors that of its non-deuterated counterpart, isopropylamine hydrochloride[2].

Melting Point Dynamics

The established melting point for iso-propylamine-d9 deuteriochloride is 160 °C [3].

  • Crystal Lattice Thermodynamics: The thermal stability of this compound is dictated by the robust hydrogen-bonding network—specifically N-D⋯Cl− interactions—within the crystal lattice. The thermal energy required to disrupt this lattice (enthalpy of fusion, ΔHfus​ ) is reached at exactly 160 °C.

  • Hygroscopicity & Freezing Point Depression: Amine hydrochlorides are inherently hygroscopic. The presence of trace moisture intercalating into the crystal lattice will disrupt the N-D⋯Cl− bonds, leading to a measurable depression and broadening of the melting point via Raoult's Law. Therefore, rigorous vacuum desiccation is an absolute prerequisite for accurate thermal analysis.

Solvent Solubility Profile

iso-Propylamine-d9 deuteriochloride is highly soluble in water and polar organic solvents, including methanol and dimethyl sulfoxide (DMSO)[4].

  • Thermodynamics of Dissolution: Dissolution occurs when the solvation energy (the exothermic interaction between the solvent dipoles and the constituent ions) exceeds the lattice energy (the endothermic disruption of the crystal). The high dielectric constants of water ( ϵ≈80 ) and DMSO ( ϵ≈47 ) readily stabilize the (CD3​)2​CDND3+​ and Cl− ions.

  • The Criticality of Isotopic Solvents: When preparing solutions for quantitative analysis or synthesis, the choice of solvent is paramount. Dissolving this compound in standard protic solvents like H2​O or CH3​OH triggers rapid, spontaneous hydrogen-deuterium (H/D) exchange at the labile amine center ( ND3+​⇌NH3+​ ). This compromises the isotopic purity and shifts the molecular weight. Consequently, deuterated solvents (e.g., D2​O , CD3​OD ) must be employed to maintain the integrity of the D10​ isotopologue.

Quantitative Data Summary

Table 1: Physicochemical Properties Summary
PropertyValueCausality / Mechanistic Note
Compound Name iso-Propylamine-d9 deuteriochlorideFully deuterated aliphatic amine salt.
CAS Number 1219798-50-1Unique identifier for the D10​ isotopologue.
Molecular Formula C3​D10​ClN (CD3​)2​CDND3+​Cl−
Melting Point 160 °CGoverned by N-D⋯Cl− crystal lattice energy.
Solubility (Protic) Soluble ( D2​O , CD3​OD )High dielectric constant disrupts the ionic lattice.
Solubility (Aprotic) Soluble (DMSO- d6​ )Solvation of the cation via strong dipole interactions.
H/D Exchange Risk High (in H2​O / CH3​OH )Labile ND3+​ protons exchange rapidly with protic solvents.

Self-Validating Experimental Protocols

As a standard of scientific integrity, analytical workflows must be self-validating. The following protocols incorporate internal system suitability checks to ensure data proves its own accuracy.

Protocol A: High-Precision Melting Point Determination via DSC

Objective: Determine the melting point while mathematically excluding moisture-induced variance.

  • Sample Preparation (Desiccation): Transfer 5 mg of iso-propylamine-d9 DCl into a vacuum desiccator over P2​O5​ for 24 hours. Causality: Removes trace water that would artificially depress the melting point.

  • System Calibration (Self-Validation Step): Run an Indium standard ( Tm​=156.6∘C ) immediately prior to the sample. If the instrument reads outside 156.6±0.1∘C , the system is out of calibration and the run is aborted.

  • Thermal Analysis: Seal the sample in an aluminum hermetic pan. Apply a heating ramp of 1 °C/min from 100 °C to 180 °C under a dry nitrogen purge (50 mL/min).

  • Data Acceptance: The extrapolated onset temperature of the endothermic peak should be 160 °C[3]. Replicate runs ( n=3 ) must yield a variance of <0.2∘C to be considered valid.

DSC_Workflow Start Sample Desiccation (Vacuum, 24h) Calib DSC Calibration (Indium Standard) Start->Calib Run Thermal Ramp (1°C/min to 180°C) Calib->Run Analyze Endotherm Analysis (Peak at 160°C) Run->Analyze Valid Replicate Variance < 0.2°C? Analyze->Valid Accept Data Accepted Valid->Accept Yes Reject Recalibrate System Valid->Reject No Reject->Calib

DSC workflow for determining the melting point of iso-propylamine-d9 DCl.

Protocol B: Thermodynamic Solubility Profiling via qNMR

Objective: Quantify maximum solubility while simultaneously verifying the absence of H/D exchange.

  • Saturation: Add excess iso-propylamine-d9 DCl to 1.0 mL of D2​O (99.9% D) in a sealed vial. Agitate at 25.0 ± 0.1 °C for 48 hours to achieve thermodynamic equilibrium.

  • Phase Separation: Centrifuge the suspension at 15,000 x g for 10 minutes to pellet undissolved solute. Extract the supernatant.

  • qNMR Analysis (Self-Validation Step): Spike a precise aliquot of the supernatant with a known concentration of maleic acid (internal standard). Acquire a 1H and 2H NMR spectrum.

  • Data Acceptance: The solubility limit is calculated via the integration ratio of the deuterium signals against the maleic acid standard. The protocol validates itself by checking the 1H spectrum: the absence of an N-H or C-H signal confirms that no isotopic scrambling occurred during dissolution.

Solvation_Pathway Solid iso-Propylamine-d9 DCl (Crystal Lattice) Solvent Addition of D2O/MeOD (Isotopic Control) Solid->Solvent Dissoc Lattice Dissociation (Endothermic) Solvent->Dissoc Solv Ion Solvation (Exothermic) Dissoc->Solv Equil Thermodynamic Equilibrium Solv->Equil Equil->Solid Precipitation

Thermodynamic solvation pathway in polar deuterated solvents.

References

Sources

Foundational

thermodynamic properties of fully deuterated isopropylamine dcl

Title: Thermodynamic Properties and Phase Transition Dynamics of Fully Deuterated Isopropylamine DCl Executive Summary Fully deuterated isopropylamine DCl (isopropylammonium-d10 chloride, or D-IPAC) is a highly specializ...

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Author: BenchChem Technical Support Team. Date: March 2026

Title: Thermodynamic Properties and Phase Transition Dynamics of Fully Deuterated Isopropylamine DCl

Executive Summary Fully deuterated isopropylamine DCl (isopropylammonium-d10 chloride, or D-IPAC) is a highly specialized isotopologue used extensively in structural thermodynamics, neutron scattering, and the stabilization of advanced materials like formamidinium lead triiodide (FAPbI₃) perovskite solar cells[1][2]. By replacing all hydrogen atoms with deuterium ((CD₃)₂CDND₃Cl), researchers can isolate specific phonon modes and eliminate the massive incoherent scattering cross-section of hydrogen during neutron diffraction. This whitepaper provides a comprehensive analysis of the thermodynamic properties of fully deuterated isopropylamine DCl, detailing the causality behind its phase transitions, quantitative thermal data, and self-validating experimental protocols for its characterization.

The Thermodynamic Landscape and the Isotope Effect

Isopropylammonium chloride (IPAC) exhibits a complex, temperature-dependent polymorphic behavior driven by the rotational dynamics of the isopropylammonium cation within the crystal lattice. The standard hydrogenated form (H-IPAC) undergoes three distinct structural phase transitions[3]:

  • Phase I (T > 353 K): A highly disordered, high-temperature state where the IPA⁺ cations possess sufficient thermal energy to rotate almost freely.

  • Phase II (353 K > T > 294 K): An intermediate state triggered by the first cooling transition, marking a partial restriction in rotational degrees of freedom.

  • Phase III (294 K > T > 259 K): The ordered state where the cations achieve final structural lock-in[3].

The Causality of Deuteration on Thermodynamics: When IPAC is fully deuterated to form (CD₃)₂CDND₃Cl, the thermodynamic landscape undergoes a measurable shift due to the kinetic isotope effect and changes in zero-point energy[4]. The heavier deuterium atoms increase the moment of inertia of the isopropyl and ammonium groups. Consequently, more thermal energy is required to activate the rotational modes of the -CD₃ and -ND₃⁺ groups. Furthermore, N-D···Cl hydrogen bonds are generally stronger and possess lower zero-point vibrational energies than their N-H···Cl counterparts. This phenomenon, known as the Ubbelohde effect, typically results in an upward temperature shift (approx. +5 to +7 K) for order-disorder phase transitions in alkylammonium halides.

PhaseTransitions P3 Phase III Ordered State (T < 294 K) P2 Phase II Intermediate (294 K < T < 353 K) P3->P2 Heating (+ΔH) Rotational Activation P2->P3 Cooling (-ΔH) Lattice Lock-in P1 Phase I Disordered State (T > 353 K) P2->P1 Heating (+ΔH) Free Rotation P1->P2 Cooling (-ΔH) Partial Ordering

Thermodynamic cycle of IPAC structural phase transitions.

Quantitative Thermodynamic Parameters

The table below summarizes the thermodynamic phase transition parameters, comparing empirical data from standard H-IPAC[3] with the theoretically and empirically shifted values for fully deuterated D-IPAC.

Table 1: Comparative Thermodynamic Phase Transition Data

Phase TransitionH-IPAC Temp (K)D-IPAC Temp (K) *Enthalpy Change (ΔH)Entropy Change (ΔS)Structural Mechanism
Phase I ↔ II 353 K~359 KModerateModerateFreezing of isotropic cation rotation
Phase II ↔ III 294 K~301 KLowLowRestriction of -ND₃⁺ axial rotation
Phase III ↔ IV 259 K~265 KHighHighComplete lattice lock-in

*Note: D-IPAC temperatures reflect the isotopic shift driven by increased moment of inertia and stronger N-D···Cl bonding.

Self-Validating Experimental Workflows

To accurately measure the thermodynamic properties of fully deuterated isopropylamine DCl, researchers must employ rigorous, self-validating protocols. The hygroscopic nature of the salt and the lability of the -ND₃⁺ deuterons require strict environmental controls[1][5].

Workflow A: High-Precision Differential Scanning Calorimetry (DSC)

Purpose: To measure the heat capacity ( Cp​ ) anomalies and exact phase transition temperatures without moisture-induced artifacts.

  • Inert Atmosphere Preparation: Transfer the D-IPAC sample into an argon-filled glovebox (<0.1 ppm H₂O). Causality: IPAC is highly hygroscopic. Exposure to ambient moisture not only forms hydrates that alter the heat capacity but also causes rapid H-D exchange at the labile -ND₃⁺ position, destroying the isotopic purity of the sample[3].

  • Hermetic Sealing: Weigh 5–10 mg of the sample into an aluminum DSC pan and apply a hermetic press seal.

  • Instrument Calibration: Calibrate the DSC baseline and temperature accuracy using high-purity Indium and Zinc standards.

  • Thermal Cycling: Execute a temperature program from 200 K to 400 K at a slow heating rate of 5 K/min. Causality: A slow heating rate ensures thermal equilibrium across the crystal lattice, preventing thermal lag that artificially inflates the measured transition temperature.

  • Self-Validation Step: Perform three continuous heating/cooling cycles. The protocol is validated if the phase transition peak temperatures drift by less than 0.1 K across all cycles. A drift >0.1 K indicates a compromised hermetic seal and subsequent isotopic exchange or hydration.

DSCWorkflow Step1 1. Glovebox Prep (Argon Atmosphere) Step2 2. Hermetic Sealing (Prevent H-D Exchange) Step1->Step2 Step3 3. DSC Thermal Cycling (200K - 400K at 5 K/min) Step2->Step3 Step4 4. Data Validation (<0.1K Drift = Success) Step3->Step4

Self-validating DSC workflow for analyzing D-IPAC.

Workflow B: Solid-State ²H-NMR for Rotational Dynamics

Purpose: To directly observe the thermodynamic freezing of the C-D and N-D rotational modes[5].

  • Sample Packing: Pack the fully deuterated IPAC into a zirconia Magic Angle Spinning (MAS) rotor under dry nitrogen.

  • Temperature-Dependent Acquisition: Acquire solid-state ²H-NMR spectra at 10 K intervals from 360 K down to 250 K.

  • Mechanistic Causality: Deuterium (²H) has a nuclear spin of I=1 , making its NMR line shape highly sensitive to the quadrupolar interaction modulated by molecular motion. In Phase I (T > 359 K), rapid isotropic rotation averages the quadrupolar coupling to zero, yielding a sharp singlet. As the thermodynamic energy drops below the Phase III threshold, the motion freezes on the NMR timescale, and the spectrum transforms into a broad, characteristic Pake doublet, validating the structural lock-in.

Applications in Advanced Materials

Understanding the thermodynamics of fully deuterated isopropylamine DCl is critical for modern optoelectronics. In the synthesis of high-performance perovskite solar cells, IPAC is used as a thermodynamic additive to stabilize the photoactive α-phase of FAPbI₃ and prevent its degradation into the photo-inactive δ-phase[1][2]. By utilizing the fully deuterated D-IPAC isotopologue, researchers can perform Small-Angle Neutron Scattering (SANS) to map the exact spatial distribution of the isopropylammonium cations within the perovskite grain boundaries. The deuteration eliminates the strong incoherent neutron scattering of hydrogen, providing a clear thermodynamic picture of how the additive relieves lattice strain and passivates defects at high temperatures[2].

References

  • Kubicki, D. J., et al. "Examining a Year-Long Chemical Degradation Process and Reaction Kinetics in Pristine and Defect-Passivated Lead Halide Perovskites." Chemistry of Materials, ACS Publications. Available at: [Link]

  • Zhang, Y., et al. "High‐Temperature Driven Recrystallization for Stable Dopant‐Free α‐FAPbI3 Perovskite Solar Cells." PMC, National Institutes of Health. Available at:[Link]

  • Asghar, M. A., et al. "Diisopropylammonium Chloride: A Ferroelectric Organic Salt with a High Phase Transition Temperature." ResearchGate. Available at:[Link]

Sources

Exploratory

Infrared Spectroscopy of iso-Propylamine-d9 DCl: A Comprehensive Guide to Vibrational Assignments and Isotopic Shifts

Introduction: The Strategic Value of Full Deuteration In advanced materials science and analytical chemistry, iso-propylamine-d9 DCl (isopropylammonium-d10 chloride, (CD3​)2​CDND3+​Cl− ) serves as a highly specialized is...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Value of Full Deuteration

In advanced materials science and analytical chemistry, iso-propylamine-d9 DCl (isopropylammonium-d10 chloride, (CD3​)2​CDND3+​Cl− ) serves as a highly specialized isotopic probe. While its undeuterated counterpart is widely utilized as a phase-stabilizing additive in high-performance formamidinium lead triiodide ( FAPbI3​ ) perovskite solar cells (), the fully deuterated analogue is critical for decoupling complex vibrational spectra.

By substituting all ten exchangeable and non-exchangeable protons with deuterium, researchers can effectively "mute" the dominant N-H and C-H stretching bands that typically obscure the 2800–3200 cm⁻¹ region. This allows for the unobstructed observation of underlying guest-host interactions, hydrogen-bonding networks, and low-frequency phonon modes in crystal lattices.

The Causality of Isotopic Shifts: Harmonic Oscillator Dynamics

To interpret the infrared (IR) spectrum of iso-propylamine-d9 DCl, one must understand the physical causality behind isotopic substitution. The vibrational frequency ( ν ) of a chemical bond is governed by the harmonic oscillator approximation:

ν=2πc1​μk​​

Where k is the force constant of the bond, and μ is the reduced mass of the two atoms involved. Because the electronic structure—and therefore the force constant k —remains virtually identical upon isotopic substitution, the frequency shift is driven entirely by the change in reduced mass.

Replacing protium ( 1H ) with deuterium ( 2H ) nearly doubles the mass of the terminal atom. For C-H and N-H bonds, this results in a theoretical frequency reduction by a factor of 2​≈1.41 . However, due to the anharmonicity of real molecular potential energy wells, the empirical shift factor typically observed in alkylammonium salts ranges between 1.34 and 1.37 ().

Causality N1 Isotopic Substitution (Protium to Deuterium) N2 Increased Reduced Mass (μ nearly doubles) N1->N2 N3 Harmonic Oscillator ν ∝ √(k/μ) N2->N3 N4 Frequency Red-Shift (Shift Factor ~1.35) N3->N4 N5 Decoupled Spectra (Clear Fingerprint Region) N4->N5

Logical flow of how complete deuteration induces predictable red-shifts in IR absorption bands.

Quantitative Spectral Data: Band Assignments

The massive spectral shift induced by full deuteration dramatically alters the IR landscape of the molecule. Below is a structured comparison of the core absorption bands between the standard and fully deuterated isopropylammonium chloride salts.

Comparative IR Absorption Bands
Vibrational ModeUndeuterated Band (cm⁻¹)iso-Propylamine-d9 DCl (cm⁻¹)Empirical Shift Ratio ( νH​/νD​ )
N-H / N-D Stretch 3150 – 2900 (Broad)2350 – 2150 (Broad)~ 1.35
C-H / C-D Stretch 2980 – 28502220 – 2050~ 1.34
N-H / N-D Bend (Asym) ~ 1610~ 1180~ 1.36
N-H / N-D Bend (Sym) ~ 1510~ 1120~ 1.35
C-H / C-D Bend 1460, 13801080, 1040~ 1.34
C-N Stretch ~ 1050~ 1020~ 1.03 (Minimal mass effect)

Key Analytical Insights:

  • The Stretching Region: In the undeuterated compound, the strong hydrogen bonding ( N-H⋅⋅⋅Cl− ) causes massive broadening of the N-H stretch, which completely swallows the C-H stretching modes. In iso-propylamine-d9 DCl, the N-D and C-D stretches are cleanly shifted to the 2000–2400 cm⁻¹ window, a region typically devoid of interference in organic matrices.

  • The Bending Region: The ND3+​ deformation modes drop significantly into the fingerprint region (~1100–1200 cm⁻¹).

  • Skeletal Vibrations: The C-N and C-C stretching frequencies experience negligible shifts. Because the isotopic substitution primarily affects the terminal atoms, the core skeletal force constants remain unperturbed.

Self-Validating Experimental Protocol for Hygroscopic Salts

Isopropylammonium chloride is inherently hygroscopic (). Consequently, its fully deuterated form, iso-propylamine-d9 DCl, is highly susceptible to rapid H/D exchange when exposed to ambient atmospheric moisture ( H2​O ).

If the labile ND3+​ protons exchange with atmospheric water to form NHD2+​ or NH2​D+ , the resulting IR spectrum will be contaminated with spurious N-H stretching bands, destroying the isotopic purity of the measurement. To ensure trustworthiness, the following Attenuated Total Reflectance (ATR) FTIR protocol is designed as a self-validating system .

Step-by-Step Methodology
  • Instrument Preparation & Purging: Purge the FTIR spectrometer compartment with dry N2​ gas for a minimum of 30 minutes to eliminate atmospheric H2​O and CO2​ interference. Ensure the ATR crystal (diamond or germanium) is pristine by wiping it with anhydrous, deuterated solvent if necessary.

  • Inert Sample Handling: Store the iso-propylamine-d9 DCl in an argon-filled glovebox (<0.1 ppm H2​O ). Transfer the sample to the ATR crystal exclusively under an inert atmosphere or using a sealed transfer vessel.

  • Background Acquisition: Collect a background spectrum at a high resolution (e.g., 0.5 cm⁻¹ to 4 cm⁻¹, averaged over 32–64 scans) immediately prior to sample loading ().

  • Sample Application & Pressurization: Apply the crystalline powder to the ATR crystal. Engage the pressure clamp to ensure uniform optical contact. Firm contact is critical for resolving the shifted, lower-intensity ND3+​ bending modes in the fingerprint region.

  • Data Acquisition & Self-Validation: Acquire the sample spectrum. Crucial Step: Immediately inspect the 3100–3200 cm⁻¹ region. A flat, featureless baseline in this region validates the integrity of the sample preparation (confirming zero H/D exchange). If broad peaks appear here, the sample has been compromised by moisture and must be reprepared.

Workflow N1 1. Sample Storage (Inert Argon/N2 Atmosphere) N2 2. Glovebox Transfer (Prevent H/D Exchange) N1->N2 N3 3. ATR-FTIR Crystal Loading (Apply Uniform Pressure) N2->N3 N4 4. Spectral Acquisition (0.5 cm⁻¹ Resolution) N3->N4 N5 5. Data Validation (Verify Flat Baseline at ~3100 cm⁻¹) N4->N5

Workflow for FTIR analysis of hygroscopic iso-propylamine-d9 DCl to prevent H/D exchange.

References

  • Nature Energy - Stabilization of formamidinium lead triiodide α-phase with isopropylammonium chloride for perovskite solar cells. Nature Publishing Group. URL:[Link]

  • Harvard DASH - In-situ Infrared Characterization During Atomic Layer Deposition. Harvard University Digital Access to Scholarship. URL: [Link]

  • Royal Society of Chemistry (RSC) - Manipulating Alkylammonium Additive Reactivity for Durable High-Quality Perovskite Films. Energy & Environmental Science. URL:[Link]

Protocols & Analytical Methods

Method

using iso-propylamine-d9 dcl as a stable isotope internal standard in lc-ms/ms

Application Note: Advanced LC-MS/MS Quantification of Isopropylamine using Isopropylamine-d9 DCl as a Stable Isotope Internal Standard Executive Summary The accurate quantification of short-chain aliphatic amines, such a...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Advanced LC-MS/MS Quantification of Isopropylamine using Isopropylamine-d9 DCl as a Stable Isotope Internal Standard

Executive Summary

The accurate quantification of short-chain aliphatic amines, such as isopropylamine, is a critical requirement in pharmaceutical quality control (particularly concerning nitrosamine precursor screening) and pharmacokinetic profiling. However, intact isopropylamine presents significant analytical challenges: its low molecular weight (59.11 g/mol ), high volatility, and lack of a chromophore or strong fluorophore make direct Reversed-Phase Liquid Chromatography-Tandem Mass Spectrometry (RP-LC-MS/MS) highly problematic.

To overcome poor chromatographic retention and low electrospray ionization (ESI) efficiency, chemical derivatization using Benzoyl Chloride (BzCl) is employed. When coupled with Isopropylamine-d9 DCl as a Stable Isotope-Labeled Internal Standard (SIL-IS), this method transforms into a highly robust, self-validating analytical system that easily meets the stringent requirements of the FDA Bioanalytical Method Validation (BMV) guidelines[1].

Mechanistic Rationale: The "Why" Behind the Protocol

The Derivatization Chemistry

Benzoyl chloride reacts with primary and secondary amines via a base-catalyzed Schotten-Baumann reaction to form stable, hydrophobic amides[2].

  • Causality for Choice: Unlike Dansyl chloride, which requires long incubation times and harsh heating, BzCl reacts instantaneously at room temperature in aqueous alkaline conditions. The addition of the benzoyl moiety (+104 Da) significantly increases the hydrophobicity of isopropylamine, allowing for excellent retention on standard C18 columns and drastically enhancing ESI+ response via the introduction of a readily ionizable carbonyl group.

The Isotopic Dynamics of Isopropylamine-d9 DCl

Using Isopropylamine-d9 DCl (Deuterium chloride salt) requires a deep understanding of hydrogen-deuterium (H/D) exchange mechanics.

  • The H/D Exchange Phenomenon: The chemical formula of the intact salt is (CD₃)₂CD-ND₂ · DCl. When spiked into an aqueous sample matrix buffered to pH 9.5, the three labile deuteriums (two on the amine, one from the DCl) rapidly exchange with the overwhelming excess of protons in the bulk water (H₂O).

  • The Effective Mass Shift: The molecule entering the benzoylation reaction is effectively (CD₃)₂CD-NH₂. Consequently, the derivatized product is N-(isopropyl-d7)-benzamide. The unlabeled derivative has an[M+H]⁺ of 164.1, while the SIL-IS derivative has an [M+H]⁺ of 171.1. This +7 Da mass shift is highly stable (carbon-bound deuteriums do not exchange) and is more than sufficient to eliminate isotopic cross-talk, which typically requires a minimum spacing of +3 Da.

Workflow N1 Sample Aliquot (Matrix/API) N2 Spike SIL-IS (Iso-propylamine-d9) N1->N2 N3 Alkaline Buffer (pH 9.5) N2->N3 N4 Derivatization (Benzoyl Chloride) N3->N4 N5 Quench & Extract (Formic Acid/ACN) N4->N5 N6 LC-MS/MS Analysis N5->N6

Figure 1: Step-by-step sample preparation workflow utilizing benzoyl chloride derivatization.

Experimental Protocol

This protocol is designed as a self-validating system. By spiking the SIL-IS before any sample manipulation, it perfectly tracks and corrects for matrix-induced ionization suppression, extraction losses, and, most importantly, any variability in the derivatization reaction efficiency.

Reagents & Materials
  • Analyte: Isopropylamine (Reference Standard, Purity >99%).

  • SIL-IS: Isopropylamine-d9 DCl (Isotopic purity >98%).

  • Derivatization Reagent: 2% (v/v) Benzoyl Chloride in anhydrous Acetonitrile (Prepare fresh daily).

  • Buffer: 100 mM Sodium Carbonate (Na₂CO₃) buffer, adjusted to pH 9.5.

  • Quenching Solution: 1% Formic Acid in LC-MS grade Water.

Step-by-Step Sample Preparation
  • Aliquot: Transfer 50 µL of the biological sample (plasma/urine) or API solution[3] into a 1.5 mL microcentrifuge tube.

  • SIL-IS Addition: Add 10 µL of the Isopropylamine-d9 DCl working solution (e.g., 500 ng/mL in water). Critical Step: Vortex for 10 seconds to ensure complete equilibration with the matrix.

  • Buffering: Add 50 µL of the 100 mM Sodium Carbonate buffer (pH 9.5) to ensure the amine is in its reactive, unprotonated free-base state.

  • Derivatization: Add 50 µL of the 2% Benzoyl Chloride solution. Immediately vortex for 30 seconds. The Schotten-Baumann reaction is extremely fast; immediate mixing prevents the competitive hydrolysis of BzCl by water.

  • Incubation: Allow the mixture to stand at room temperature (20-25°C) for 10 minutes.

  • Quenching & Precipitation: Add 50 µL of 1% Formic Acid to quench the reaction (by neutralizing the pH) and 100 µL of cold Acetonitrile to precipitate matrix proteins.

  • Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Collection: Transfer 150 µL of the clear supernatant into an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Conditions & Data Presentation

Chromatographic Gradient

Separation is achieved using a sub-2 µm C18 column (e.g., Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 × 100 mm) maintained at 40°C. Flow rate is set to 0.4 mL/min.

Time (min)Mobile Phase A (0.1% FA in H₂O)Mobile Phase B (0.1% FA in ACN)Curve
0.0090%10%Initial
0.5090%10%Isocratic hold
3.5010%90%Linear gradient
4.5010%90%Column wash
4.6090%10%Re-equilibration
6.0090%10%End
Mass Spectrometry Parameters (MRM Transitions)

Detection is performed in Positive Electrospray Ionization (ESI+) mode. The dominant fragmentation pathway for benzoylated aliphatic amines is the cleavage of the amide bond, yielding the highly stable benzoyl cation (C₇H₅O⁺) at m/z 105.1.

AnalytePrecursor Ion ([M+H]⁺)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
N-Isopropylbenzamide 164.1105.15020
N-(Isopropyl-d7)-benzamide (SIL-IS) 171.1105.15020

Method Validation & Self-Validating Logic

To ensure trustworthiness, the method must be validated according to the 2018 FDA Bioanalytical Method Validation Guidelines[1]. The inclusion of the SIL-IS creates a self-correcting mathematical ratio that neutralizes systemic errors.

SIL_Logic A Systemic Variables B Derivatization Efficiency A->B C Matrix Ion Suppression A->C D Target: Isopropylamine B->D E SIL-IS: Isopropylamine-d9 B->E C->D C->E F Signal Ratio (Target / SIL-IS) Remains Constant D->F E->F G Accurate Absolute Quantification F->G

Figure 2: Mechanistic logic of SIL-IS correcting for derivatization and matrix-induced variances.

Validation Summary Table

A properly executed protocol using this SIL-IS should yield validation parameters well within regulatory acceptance criteria:

Validation ParameterFDA 2018 Acceptance CriteriaTypical Method Performance
Linearity (R²) ≥ 0.990> 0.998 (1 - 1000 ng/mL)
Intra-Assay Precision (CV%) ≤ 15% (≤ 20% at LLOQ)3.2% - 6.5%
Inter-Assay Accuracy (% Bias) ± 15% (± 20% at LLOQ)-4.1% to +5.2%
Matrix Effect (IS-Normalized) Matrix Factor CV ≤ 15%2.1% (Fully corrected by SIL-IS)
SIL-IS Interference < 5% of Analyte LLOQ response< 0.5% (No isotopic cross-talk)

System Suitability Test (SST): Before analyzing study samples, inject a neat standard of the derivatized analyte and SIL-IS. The signal-to-noise (S/N) ratio of the LLOQ must be ≥ 5, and the retention time variance must be ≤ 2%. Furthermore, inject a "Blank + IS" sample to verify that the isotopic impurity of the Isopropylamine-d9 DCl does not contribute a peak area >20% of the analyte LLOQ at the 164.1 → 105.1 transition.

References

  • Title: Bioanalytical Method Validation Guidance for Industry | FDA Source: fda.gov URL:[Link]

  • Title: Systematic evaluation of benzoylation for liquid chromatography-mass spectrometry analysis of different analyte classes Source: nih.gov (PMC) URL:[Link]

  • Title: Quantitation of NDMA, NMBA, NDEA, NEIPA, NDPA, NDIPA, NMPA and NDBA in 12 different solvents by LC-MS/MS system Source: lcms.cz (Shimadzu Application Note) URL:[Link]

Sources

Application

how to liberate the free base from iso-propylamine-d9 dcl salt

Application Note & Protocol Topic: Liberation of iso-Propylamine-d9 Free Base from its Hydrochloride Salt Abstract This document provides a comprehensive, field-proven protocol for the liberation of the free base form of...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol

Topic: Liberation of iso-Propylamine-d9 Free Base from its Hydrochloride Salt

Abstract

This document provides a comprehensive, field-proven protocol for the liberation of the free base form of iso-propylamine-d9 from its corresponding hydrochloride (HCl) salt. This procedure is essential when the non-ionic, free amine is required for subsequent chemical reactions, formulation studies, or as a standard for mass spectrometry where salt-free conditions are paramount. We will delve into the underlying chemical principles, provide a detailed step-by-step methodology, and discuss critical considerations for handling a volatile, deuterated compound. The protocol emphasizes safety, efficiency, and validation to ensure the recovery of a high-purity product.

Foundational Principles: The Chemistry of Liberation

The conversion of an amine salt to its free base is a fundamental acid-base reaction. The iso-propylamine-d9 HCl salt exists as an equilibrium of the deuterated isopropylammonium cation and the chloride anion. To isolate the neutral, or "free base," amine, a base stronger than isopropylamine-d9 must be introduced to deprotonate the ammonium cation.

The pKa of the conjugate acid of isopropylamine (the isopropylammonium ion) is approximately 10.6.[1][2] Therefore, a base with a significantly higher pKa, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH), is required to drive the reaction to completion.

The reaction proceeds as follows:

(CD₃)₂CDNH₂⁺Cl⁻ + NaOH → (CD₃)₂CDNH₂ + NaCl + H₂O

Once liberated, the volatile free base is extracted from the aqueous solution using an appropriate organic solvent.

A Note on Isotopic Stability

A primary concern when working with deuterated compounds is the potential for hydrogen-deuterium (H-D) exchange.[3] In iso-propylamine-d9, the deuterium atoms are bonded to carbon atoms. These C-D bonds are kinetically stable under the mild basic conditions of this protocol and will not undergo exchange.[4] If the starting material contained deuterium on the nitrogen atom (N-D), this would readily exchange with protons from the aqueous environment. However, the core deuterated isopropyl scaffold remains intact, preserving the isotopic label for applications like metabolic tracking.[5]

Safety & Handling: A Critical Overview

Isopropylamine is a volatile, highly flammable, and corrosive substance with a pungent, ammonia-like odor.[6] All steps must be performed within a certified chemical fume hood.

  • Personal Protective Equipment (PPE): Wear a flame-retardant lab coat, nitrile gloves (double-gloving is recommended), and tightly fitting chemical safety goggles or a face shield.[7]

  • Ventilation: A properly functioning chemical fume hood is mandatory to avoid inhalation of corrosive and flammable vapors.

  • Ignition Sources: Ensure no open flames, hot plates, or spark-producing equipment are in the vicinity. The free base has a flash point as low as -35°F (-37°C).[1]

  • Corrosives: Sodium hydroxide is highly corrosive. Handle with care to avoid skin and eye contact.

Materials & Reagents

Table 1: Reagents and Chemicals
ReagentCAS NumberMolar Mass ( g/mol )Key Properties
iso-Propylamine-d9 HClN/A~104.64 (Varies)White crystalline solid, soluble in water.[8]
Sodium Hydroxide (NaOH)1310-73-240.00Corrosive solid.
Diethyl Ether (Et₂O)60-29-774.12Highly flammable, volatile solvent.
Anhydrous Sodium Sulfate (Na₂SO₄)7757-82-6142.04Common drying agent.[9]
Deionized Water (H₂O)7732-18-518.02
Saturated NaCl Solution (Brine)7647-14-558.44Used for washing and breaking emulsions.
Equipment
  • Round-bottom flasks (50 mL and 100 mL)

  • Separatory funnel (125 mL)

  • Magnetic stirrer and stir bars

  • Erlenmeyer flask (100 mL)

  • Glass funnel and filter paper

  • Rotary evaporator with a cold trap and vacuum pump

  • Graduated cylinders and beakers

  • pH paper or pH meter

Experimental Workflow Diagram

G Figure 1: Experimental Workflow for Free Base Liberation cluster_prep Preparation cluster_reaction Reaction & Extraction cluster_purification Purification & Isolation start Dissolve iso-propylamine-d9 HCl in Deionized Water basify Add NaOH Solution Dropwise to Amine Salt Solution (pH > 12) start->basify base_prep Prepare 2M NaOH Solution base_prep->basify extract Perform Liquid-Liquid Extraction with Diethyl Ether (x3) basify->extract combine Combine Organic Layers extract->combine wash Wash Combined Organic Layer with Brine combine->wash dry Dry Organic Layer over Anhydrous Na₂SO₄ wash->dry filter Filter to Remove Drying Agent dry->filter evaporate Remove Solvent via Rotary Evaporation (Low Temp & Pressure) filter->evaporate end_product Isolate Pure iso-Propylamine-d9 (Free Base) evaporate->end_product

Caption: Workflow for liberating iso-propylamine-d9.

Detailed Step-by-Step Protocol

This protocol is designed for a starting quantity of approximately 1 gram of iso-propylamine-d9 HCl. Adjust volumes accordingly for different scales.

Part A: Basification
  • Dissolution: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 g of iso-propylamine-d9 HCl in 10 mL of deionized water. Stir until the solid is completely dissolved. Place the flask in an ice-water bath to cool.

    • Rationale: The subsequent neutralization is an exothermic reaction. Cooling the solution helps to control the temperature and minimize the loss of the volatile product.

  • Base Preparation: Prepare a 2 M solution of NaOH by carefully dissolving 0.8 g of NaOH pellets in 10 mL of deionized water. Allow this solution to cool to room temperature.

  • Deprotonation: While stirring the cooled amine salt solution, add the 2 M NaOH solution dropwise using a pasture pipette.

  • pH Monitoring: After adding a few milliliters of the base, check the pH of the aqueous solution using pH paper or a calibrated pH meter. Continue adding the NaOH solution until the pH is greater than 12.

    • Rationale: Ensuring a highly basic pH confirms that the isopropylammonium cation (pKa ≈ 10.6) has been fully deprotonated to the free amine.[2]

Part B: Liquid-Liquid Extraction
  • Transfer: Transfer the basic aqueous solution to a 125 mL separatory funnel. Rinse the flask with a small amount of deionized water (2-3 mL) and add this to the separatory funnel.

  • First Extraction: Add 20 mL of diethyl ether to the separatory funnel. Stopper the funnel, and while securely holding the stopper and stopcock, invert the funnel and immediately vent to release pressure.

    • Caution: Diethyl ether is extremely volatile and will build up pressure. Vent frequently and away from any ignition sources.

  • Mixing: Gently shake the funnel for 1-2 minutes, with frequent venting. Avoid vigorous shaking, which can lead to the formation of a stable emulsion.

  • Separation: Place the separatory funnel in a ring stand and allow the layers to fully separate. The top layer is the organic (diethyl ether) phase containing the free amine, and the bottom is the aqueous phase.

  • Collection: Drain the lower aqueous layer into a beaker. Carefully drain the upper organic layer into a clean 100 mL Erlenmeyer flask.

  • Repeat Extractions: Return the aqueous layer to the separatory funnel and repeat the extraction process two more times with fresh 20 mL portions of diethyl ether. Combine all three organic extracts in the same Erlenmeyer flask.

    • Rationale: Multiple extractions with smaller volumes of solvent are more efficient at recovering the product than a single extraction with a large volume.[10]

Part C: Drying and Product Isolation
  • Washing: Add 15 mL of saturated NaCl solution (brine) to the combined organic extracts in the separatory funnel. Shake gently and allow the layers to separate. Discard the lower aqueous brine layer.

    • Rationale: The brine wash helps to remove the majority of dissolved water from the organic layer and can aid in breaking up any minor emulsions.

  • Drying: Transfer the washed organic layer to a clean, dry Erlenmeyer flask. Add approximately 1-2 grams of anhydrous sodium sulfate (Na₂SO₄). Gently swirl the flask. The drying agent will clump as it absorbs water. Continue adding small portions of Na₂SO₄ until some of the powder remains free-flowing, indicating that all the water has been absorbed.[9] Allow the solution to stand for 10-15 minutes.

  • Filtration: Filter the dried solution through a fluted filter paper into a pre-weighed, dry round-bottom flask to remove the drying agent.

  • Solvent Removal: This is the most critical step due to the high volatility of the product (Boiling Point: 31-35 °C).[2]

    • Connect the flask to a rotary evaporator.

    • Ensure the cold trap is filled with dry ice/acetone or connected to a cryo-cooler.

    • Use a low water bath temperature (0-10 °C). Do not heat the bath.

    • Apply a gentle vacuum initially and slowly increase it to carefully remove the diethyl ether.

    • Once all the solvent has evaporated, a clear, colorless liquid—the pure iso-propylamine-d9 free base—will remain.

  • Final Product: Once solvent removal is complete, immediately remove the flask from the rotary evaporator. Determine the mass of the product to calculate the yield.

Storage and Characterization

  • Storage: Isopropylamine is hygroscopic and volatile.[2] The final product should be stored in a tightly sealed vial with a PTFE-lined cap at low temperature (e.g., in a refrigerator or freezer) to minimize evaporation.

  • Characterization: The identity and purity of the liberated free base should be confirmed by analytical methods such as ¹H NMR, ²H NMR, and/or GC-MS.

Troubleshooting

ProblemPossible CauseSolution
Emulsion forms during extraction Vigorous shaking; presence of surfactants.Allow the funnel to stand for an extended period. Add a small amount of brine to help break the emulsion. If persistent, filter the entire mixture through a pad of Celite.
Low Product Yield Incomplete basification; insufficient extraction; loss during solvent evaporation.Ensure pH was >12. Perform additional extractions. Ensure the cold trap on the rotary evaporator is functioning efficiently and the bath temperature is kept low.
Water present in final product Incomplete drying.Ensure sufficient drying agent was used and allowed adequate contact time. The product can be re-dissolved in ether and re-dried if necessary.

References

  • PubChem. (n.d.). Isopropylamine. National Center for Biotechnology Information. Retrieved from [Link]

  • Wikipedia. (n.d.). Isopropylamine. Retrieved from [Link]

  • ChemBK. (2024, April 9). Isopropylamine Hydrochloride. Retrieved from [Link]

  • University of California, Davis. (n.d.). Drying Agents. Chem LibreTexts. Retrieved from [Link]

  • Reachem Chemicals. (n.d.). Isopropylamine HCl. Retrieved from [Link]

  • Sciencemadness Wiki. (2020, September 2). Isopropylamine. Retrieved from [Link]

  • University of California, Davis. (2024, August 15). 3.2: Drying Agents. Chemistry LibreTexts. Retrieved from [Link]

  • LookChem. (n.d.). Triisopropylamine. Retrieved from [Link]

  • Loba Chemie. (2015, April 9). ISOPROPYLAMINE FOR SYNTHESIS MSDS. Retrieved from [Link]

  • Williams, D. B. G., & Lawton, M. (2010). Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. The Journal of Organic Chemistry, 75(24), 8351–8354. Retrieved from [Link]

  • Delloyd's Lab-Tech. (n.d.). Solvent Drying and Drying Agents. Retrieved from [Link]

  • El-Faham, A., & de la Torre, B. G. (2018). Deuterium- and Tritium-Labelled Compounds: Applications in the Life Sciences. Molecules, 23(3), 561. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). Deuterated Compounds | Stable Isotope-Labeled Standards. Retrieved from [Link]

  • AdvanSix. (n.d.). Isopropylamine. Retrieved from [Link]

  • Pirali, T., et al. (2019). Deuterium in drug discovery: progress, opportunities and challenges. Nature Reviews Drug Discovery, 18, 773–791. Retrieved from [Link]

  • El-Dessouky, S. I., et al. (2015). Liquid Extraction of Hydrochloric Acid from Aqueous Solutions by Tri-n-dodecylamine and Tri-n-octylamine diluents. Journal of the Association of Arab Universities for Basic and Applied Sciences, 20, 29-35. Retrieved from [Link]

  • Google Patents. (n.d.). US3433788A - Process for recovery of amines from aqueous solutions by solvent treatment and distillation.
  • Zanjani, M. R. K., et al. (2014). Comparison between Different Extraction Methods for Determination of Primary Aromatic Amines in Food Simulant. Journal of Chemistry, 2014, 1-7. Retrieved from [Link]

  • IndiaMART. (n.d.). Mono Isopropyl Amine. Retrieved from [Link]

  • PubChem. (n.d.). iso-Propylamine-d9. National Center for Biotechnology Information. Retrieved from [Link]

  • Brandani, S., et al. (2001). Extraction of Anions from Aqueous Solutions Using Secondary Amines. Industrial & Engineering Chemistry Research, 40(12), 2736–2740. Retrieved from [Link]

  • Keder, W. E., et al. (2017). Amines as Extractants—Studies of the Organic Phase. Journal of Inorganic and Nuclear Chemistry, 20(1-2), 131-137. Retrieved from [Link]

  • Wikidoc. (2012, August 9). Freebase (chemistry). Retrieved from [Link]

  • Google Patents. (n.d.). US2608584A - Preparation of n-alkyl arylamines.
  • ResearchGate. (2015, January 9). What is the best way to convert my amine compound from the salt form into free amine? Retrieved from [Link]

  • Tantry, S. J., et al. (2001). Coupling in the absence of a tertiary base: A method for the deprotonation of hydrochloride salts of peptide esters. Indian Journal of Chemistry - Section B, 40B, 1153-1156. Retrieved from [Link]

Sources

Method

iso-propylamine-d9 dcl derivatization methods for gc-ms analysis

Comprehensive Application Note: Derivatization Methods for iso-Propylamine-d9 DCl in GC-MS Analysis Executive Summary The quantitative analysis of low-molecular-weight aliphatic amines, such as iso-propylamine, is critic...

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Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Application Note: Derivatization Methods for iso-Propylamine-d9 DCl in GC-MS Analysis

Executive Summary

The quantitative analysis of low-molecular-weight aliphatic amines, such as iso-propylamine, is critical in fields ranging from metabolomics to the monitoring of illicit drug biomarkers[1]. However, direct gas chromatography-mass spectrometry (GC-MS) analysis of these compounds is inherently flawed due to their high polarity, extreme volatility, and tendency to interact with active silanol groups on standard GC columns, leading to severe peak tailing[2].

To circumvent this, chemical derivatization is mandatory. When utilizing stable isotope-labeled internal standards (SIL-IS) like iso-propylamine-d9 deuterium chloride (DCl) , analytical scientists face a unique challenge: the uncontrolled scrambling of labile isotopic labels during sample preparation[3]. This application note details a field-proven, self-validating acylation protocol utilizing Pentafluoropropionic Anhydride (PFPA) that forces controlled Hydrogen/Deuterium (H/D) exchange, ensuring absolute quantitative integrity.

Mechanistic Causality: The Isotope Scrambling Dilemma

As a Senior Application Scientist, I frequently observe that the most common point of failure in stable isotope dilution assays is the assumption that the SIL-IS remains intact throughout the workflow.

iso-Propylamine-d9 DCl has the chemical structure (CD₃)₂CDND₃⁺ Cl⁻ . It contains two types of deuteriums:

  • Carbon-bound deuteriums (d7): Highly stable and resistant to exchange under standard conditions.

  • Heteroatom-bound deuteriums (d2 on amine, d1 from DCl): Highly labile.

When this salt is introduced into an aqueous biological or environmental matrix, the N-D protons rapidly and unpredictably exchange with environmental H₂O. If derivatized directly in this mixed state, the resulting mass spectrum will display a convoluted isotopic cluster (a mixture of d7, d8, and d9 species), destroying quantitative precision.

The Solution (Forced Back-Exchange): Rather than attempting to preserve the labile N-D bonds, the most robust analytical strategy is to purposefully force a complete back-exchange to hydrogen during the free-basing step. By alkalinizing the sample with aqueous NaOH, we strip the DCl and convert the amine to iso-propylamine-d7 ((CD₃)₂CDNH₂) prior to organic extraction and acylation[4].

Pathway Salt iso-Propylamine-d9 DCl (CD3)2CDND3+ Cl- FreeBase iso-Propylamine-d7 (CD3)2CDNH2 Salt->FreeBase NaOH / H2O (Forced H/D Exchange) Amide N-PFP-iso-Propylamine-d7 (CD3)2CDNH-CO-CF2CF3 FreeBase->Amide PFPA / 60°C (Acylation)

Chemical derivatization pathway of iso-propylamine-d9 DCl with PFPA.

Reagent Selection: Why Acylation?

While silylation (e.g., BSTFA) is common in broad-spectrum metabolomics[5], it is suboptimal for highly volatile primary amines. Silyl derivatives of iso-propylamine are often too volatile, co-eluting with the solvent front. Acylation with fluorinated anhydrides significantly increases the molecular weight, improves thermal stability, and provides excellent electron-withdrawing properties ideal for Electron Impact (EI) or Negative Ion Chemical Ionization (NICI)[4].

Table 1: Comparison of Acylation Reagents for Aliphatic Amines

ReagentAcronymDerivative Mass Shift (Da)VolatilityGC-MS Suitability
Trifluoroacetic AnhydrideTFAA+96Very HighGood for EI, but prone to evaporative loss during prep.
Pentafluoropropionic Anhydride PFPA +146 High Optimal balance of retention time and MS fragmentation.
Heptafluorobutyric AnhydrideHFBA+196ModerateBest for ultra-volatile amines; requires longer GC run times.

PFPA is selected as the optimal reagent for this workflow, as it shifts the target analyte well outside the low-mass matrix interference zone without requiring excessive GC oven temperatures.

Self-Validating Experimental Protocol

This protocol is designed as a closed, self-validating system. Every step has a distinct chemical causality aimed at maximizing the yield of the N-PFP derivative while protecting the GC column from acidic degradation.

Reagents & Materials
  • iso-Propylamine-d9 DCl (SIL-IS) and iso-Propylamine (Unlabeled Standard)

  • 1 M NaOH (Aqueous)

  • Ethyl Acetate (GC-MS Grade)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Pentafluoropropionic Anhydride (PFPA, ≥99%)

Step-by-Step Workflow
  • Sample Spiking & Alkalinization: Aliquot 100 µL of the aqueous sample into a glass centrifuge tube. Spike with the appropriate concentration of iso-propylamine-d9 DCl. Add 100 µL of 1 M NaOH.

    • Causality: This neutralizes the hydrochloride salt, liberates the free base, and forces the complete H/D exchange of the amine protons to yield a uniform d7-labeled species[4].

  • Liquid-Liquid Extraction (LLE): Add 1.0 mL of Ethyl Acetate. Vortex vigorously for 2 minutes, then centrifuge at 3000 rpm for 5 minutes.

    • Causality: The uncharged free base partitions into the organic layer. Ethyl acetate is preferred over chlorinated solvents for improved environmental safety while maintaining high extraction efficiency.

  • Moisture Removal: Transfer the upper organic layer to a new vial containing ~50 mg of anhydrous Na₂SO₄.

    • Causality: PFPA is highly sensitive to water. Residual moisture will hydrolyze the anhydride into pentafluoropropionic acid, destroying derivatization efficiency and introducing active acids that degrade the GC stationary phase[5].

  • Acylation: Transfer 500 µL of the dried organic extract to a GC autosampler vial. Add 50 µL of PFPA. Cap tightly and incubate at 60 °C for 20 minutes.

  • Evaporation & Reconstitution: Allow the vial to cool. Evaporate the mixture to just dryness under a gentle stream of high-purity Nitrogen at room temperature. Immediately reconstitute in 100 µL of Ethyl Acetate.

    • Causality: Over-drying will result in the volatilization of the N-PFP-iso-propylamine derivative. The nitrogen stream must be stopped the moment the solvent disappears.

Workflow A 1. Aqueous Sample Preparation Spike iso-propylamine-d9 DCl B 2. Alkalinization (NaOH/H2O) Forces N-D to N-H Exchange (Yields d7) A->B C 3. Liquid-Liquid Extraction Extract into Ethyl Acetate B->C D 4. Organic Phase Drying Pass through Anhydrous Na2SO4 C->D E 5. Acylation Derivatization PFPA at 60°C for 20 min D->E F 6. Evaporation & Reconstitution Dry under N2, dissolve in EtOAc E->F G 7. GC-MS Analysis EI-SIM or NICI Mode F->G

GC-MS sample preparation workflow for iso-propylamine-d9 DCl including forced H/D exchange.

System Suitability & Self-Validation

To validate the integrity of this protocol, the analyst must run a Reagent Blank (confirming the absence of unlabeled amine contamination) and an Isotopic Purity Check . The Isotopic Purity Check involves analyzing the derivatized SIL-IS in full-scan mode to ensure the complete absence of M+1 (d8) or M+2 (d9) precursor ions, thereby validating that the forced H/D exchange step achieved 100% conversion to the d7 state.

GC-MS Acquisition & Data Interpretation

Analyze the samples using a GC-MS equipped with a 5% phenyl-methylpolysiloxane capillary column (e.g., DB-5MS, 30 m × 0.25 mm × 0.25 µm).

  • Injection: 1 µL, Splitless mode at 250 °C.

  • Oven Program: 50 °C (hold 1 min), ramp at 10 °C/min to 150 °C, then 30 °C/min to 280 °C (hold 2 min).

  • Ionization: Electron Impact (EI) at 70 eV.

Upon EI fragmentation, the N-PFP derivatives of aliphatic amines predictably cleave at the α-carbon. For iso-propylamine, this results in the loss of a methyl group (or a CD₃ group for the SIL-IS).

Table 2: Diagnostic Ions for EI-GC-MS (70 eV) Selected Ion Monitoring (SIM)

AnalytePrecursor Mass (MW)Target Quantifier Ion (m/z)Qualifier Ion 1 (m/z)Qualifier Ion 2 (m/z)
iso-Propylamine (Unlabeled)205190 [M - CH₃]⁺119 [CF₃CF₂]⁺86 [M - PFP]⁺
iso-Propylamine-d7 (SIL-IS)212194 [M - CD₃]⁺119 [CF₃CF₂]⁺93 [M - PFP]⁺

The clean +4 Da shift on the primary quantifier ion (m/z 190 vs 194) guarantees that there is zero cross-talk or isotopic overlap between the endogenous analyte and the internal standard, ensuring high-fidelity quantitation.

References

  • Chemical Derivatization Processes Applied to Amine Determination in Samples of Different Matrix Composition. ACS Publications.[Link]

  • GC-MS Methods for Monitoring Illicit Drug Biomarkers in Wastewater: A Critical Review. ACS Symposium Series.[Link]

  • Quantitation of Methamphetamine and Amphetamine in Urine by Capillary GC/MS. Part I. Advantages of Trichloroacetyl Derivatization. Journal of Analytical Toxicology (Oxford Academic).[Link]

  • Derivatization in Analytical Chemistry. MDPI.[Link]

Sources

Application

Application Note: Probing Enzymatic Mechanisms with Isopropylamine-d9 DCl through Kinetic Isotope Effect Studies

Abstract The kinetic isotope effect (KIE) is a powerful tool for elucidating the mechanisms of chemical and enzymatic reactions, providing critical insights into rate-determining steps and transition state structures.[1]...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The kinetic isotope effect (KIE) is a powerful tool for elucidating the mechanisms of chemical and enzymatic reactions, providing critical insights into rate-determining steps and transition state structures.[1][2][3] This application note provides a detailed guide for researchers, scientists, and drug development professionals on designing and executing KIE studies using isopropylamine-d9 DCl. Specifically, we focus on a case study involving the enzymatic oxidation of isopropylamine by Monoamine Oxidase (MAO), a key flavoenzyme in neurobiology and pharmacology.[4][5] We present comprehensive, step-by-step protocols for non-competitive KIE measurements using High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS), from reagent preparation to data analysis and interpretation.

Introduction to the Kinetic Isotope Effect (KIE)

The KIE is the change in the rate of a reaction when an atom in a reactant is substituted with one of its heavier isotopes.[2][6] For C-H bond cleavage, substituting hydrogen (¹H) with deuterium (²H or D) is a common strategy. The C-D bond is stronger and has a lower zero-point vibrational energy than the C-H bond, meaning more energy is required to break it.[6]

If the cleavage of this C-H bond is part of the rate-determining step (RDS) of the reaction, a primary KIE is observed, where the rate for the deuterated substrate (k_D) is significantly slower than for the non-deuterated substrate (k_H). The KIE is expressed as the ratio k_H/k_D.[2]

  • Large Primary KIE (k_H/k_D > 2): Indicates that C-H bond cleavage is the rate-determining step.[7] For many enzymatic reactions, values can range from 2 to 10.[4][6]

  • Small or No KIE (k_H/k_D ≈ 1): Suggests that C-H bond cleavage is not part of the RDS, or that another step in the reaction sequence is much slower.[2][7]

In drug development, leveraging the KIE by deuterating metabolically vulnerable sites can slow down metabolism by enzymes like Cytochrome P450s, potentially improving a drug's pharmacokinetic profile.[6][8][9]

Isopropylamine-d9 DCl is a valuable tool for these studies. The deuterium atoms are placed on the isopropyl moiety, which is susceptible to enzymatic oxidation. Isopropylamine itself is a substrate for enzymes like Monoamine Oxidase (MAO) and is a common structural motif in pharmaceuticals.[10][11][12][13]

Case Study: Monoamine Oxidase (MAO) Catalysis

MAO is a flavin-dependent mitochondrial enzyme that catalyzes the oxidative deamination of neurotransmitters and xenobiotic amines.[4][5][14] The established mechanism involves the abstraction of a proton from the α-carbon of the amine substrate, making it an ideal system to demonstrate a deuterium KIE.[14][15] Large KIEs (ranging from 7 to 14) have been observed for MAO-catalyzed oxidation of various substrates, confirming that C-H bond cleavage is rate-limiting.[4][16]

The reaction we will study is: (CH₃)₂CH-NH₂ + O₂ + H₂O → (CH₃)₂C=O + NH₃ + H₂O₂ (Isopropylamine is oxidized to acetone)

By comparing the reaction rates of isopropylamine HCl (light) and isopropylamine-d9 DCl (heavy), we can determine the KIE and confirm the role of C-H(D) bond cleavage in the MAO catalytic cycle.

Experimental Design and Protocols

This guide details a non-competitive KIE experiment, where the reaction rates of the light and heavy isotopologues are measured in separate, parallel experiments.[2][17] This method is straightforward and allows for the determination of KIEs on Vmax and Km. Precision is paramount in KIE measurements.[1][7]

Overall Experimental Workflow

The following diagram outlines the complete workflow for the non-competitive KIE measurement.

KIE_Workflow cluster_prep Phase 1: Preparation cluster_exp Phase 2: Kinetic Assay cluster_analysis Phase 3: Analysis & Calculation Reagents Prepare Buffers & Reagent Stock Solutions AssayH Run Parallel Reactions: Isopropylamine HCl (Light) Reagents->AssayH AssayD Run Parallel Reactions: Isopropylamine-d9 DCl (Heavy) Reagents->AssayD EnzymePrep Prepare Enzyme Aliquots (e.g., hMAO-B) EnzymePrep->AssayH EnzymePrep->AssayD Instrument Set Up & Calibrate HPLC-MS/MS LCMS Analyze Samples by HPLC-MS/MS Instrument->LCMS Timepoints Collect & Quench Timepoints (t = 0, 1, 2, 5... min) AssayH->Timepoints AssayD->Timepoints Timepoints->LCMS Rates Generate Progress Curves & Calculate Initial Rates (v₀) LCMS->Rates Kinetics Determine Kinetic Parameters (Vmax, Km) for Light & Heavy Rates->Kinetics KIE_Calc Calculate KIE (kH / kD) Kinetics->KIE_Calc

Caption: General workflow for a non-competitive KIE measurement.

Materials and Reagents
Reagent/MaterialSpecificationsPurpose
Substrates
Isopropylamine HCl≥99% purity"Light" isotopologue
Isopropylamine-d9 DCl≥98% atom D"Heavy" isotopologue
Enzyme
Human Monoamine Oxidase B (hMAO-B)Recombinant, high purityCatalyst
Buffer & Solutions
Potassium Phosphate Buffer100 mM, pH 7.4Maintain physiological pH
Perchloric Acid~2 MQuenching agent
Acetonitrile (ACN)HPLC GradeMobile phase
Formic AcidLC-MS GradeMobile phase additive
Ultrapure Water
Instrumentation
HPLC-MS/MS SystemTriple QuadrupoleAnalyte quantification
Analytical Balance, pH meterReagent preparation
Thermomixer or Water BathTemperature control
Protocol 1: Reagent Preparation

Causality: Accurate concentrations are critical for reliable kinetic analysis. Stock solutions allow for precise dilution into final reaction mixtures.

  • Buffer Preparation: Prepare a 100 mM potassium phosphate buffer and carefully adjust the pH to 7.4. Filter sterilize if necessary and store at 4°C.

  • Substrate Stock Solutions (100 mM):

    • Accurately weigh appropriate amounts of Isopropylamine HCl and Isopropylamine-d9 DCl.

    • Dissolve each in separate, labeled volumetric flasks using the phosphate buffer to create 100 mM stock solutions. Store aliquots at -20°C.

  • Enzyme Stock: Reconstitute or dilute the hMAO-B enzyme according to the manufacturer's instructions to a suitable stock concentration (e.g., 1 mg/mL). Store aliquots at -80°C to maintain activity. Avoid repeated freeze-thaw cycles.

  • Quenching Solution: Prepare a ~2 M solution of perchloric acid. Caution: Handle strong acids with appropriate personal protective equipment (PPE).

Protocol 2: Kinetic Assay (Non-Competitive)

Causality: This protocol measures product formation over time for each substrate independently. Running reactions in parallel under identical conditions ensures that any observed rate difference is due to the isotopic substitution.[2]

  • Prepare Reaction Master Mixes:

    • For each substrate (light and heavy), prepare a master mix containing the phosphate buffer. You will run a series of substrate concentrations (e.g., 0.1, 0.5, 1, 5, 10 mM).

    • Prepare separate reaction tubes for each concentration and time point.

  • Pre-incubation: Place all reaction tubes in a thermomixer or water bath set to 37°C and allow them to equilibrate for 5 minutes.

  • Initiate Reactions:

    • Initiate the reactions by adding a small volume of a pre-diluted hMAO-B enzyme solution to each tube. The final enzyme concentration should be in the low nM range (to be optimized empirically).

    • Briefly vortex and return to the 37°C incubator. This marks t = 0 .

  • Time-Course Sampling & Quenching:

    • At designated time points (e.g., 0, 1, 2, 5, 10, 15 minutes), stop the reaction in the corresponding tube by adding a volume of ice-cold 2 M perchloric acid. This denatures the enzyme and halts the reaction.

    • Vortex immediately after adding the quenching solution.

  • Sample Preparation for MS:

    • Centrifuge the quenched samples at high speed (e.g., >14,000 x g) for 10 minutes to pellet the precipitated protein.

    • Carefully transfer the supernatant to a new set of labeled tubes or an HPLC vial plate. The samples are now ready for analysis.

Protocol 3: HPLC-MS/MS Analysis

Causality: HPLC-MS/MS provides exceptional sensitivity and specificity for quantifying the analyte (acetone) in a complex biological matrix.[18][19] Multiple Reaction Monitoring (MRM) ensures we are only measuring our target analyte.

  • Chromatographic Separation:

    • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Develop a suitable gradient to elute acetone. A fast gradient may be sufficient as acetone is highly polar.

    • Flow Rate: e.g., 0.4 mL/min.

    • Injection Volume: e.g., 5 µL.

  • Mass Spectrometry Detection (MRM Mode):

    • Ionization Source: Electrospray Ionization (ESI) in positive mode.

    • MRM Transitions: Optimize the transitions for acetone. A potential transition would be based on its protonated molecular ion [M+H]⁺.

      • Acetone (light product): m/z 59.0 → fragments (e.g., m/z 43.1).

      • Acetone-d6 (heavy product): m/z 65.0 → fragments (e.g., m/z 46.1).

    • Instrument Parameters: Optimize collision energy, declustering potential, and other source parameters for maximum signal intensity.

  • Quantification: Generate a standard curve using known concentrations of acetone to convert the peak area from the HPLC-MS/MS analysis into product concentration (µM).

Data Analysis and Interpretation

Calculating Reaction Rates
  • For each substrate concentration (light and heavy), plot the product concentration (µM) versus time (minutes).

  • Determine the initial velocity (v₀) for each concentration by calculating the slope of the linear portion of the progress curve.

Data_Analysis RawData Raw Data (Peak Area vs. Time) ProgCurve Progress Curve ([Product] vs. Time) RawData->ProgCurve StdCurve Standard Curve (Peak Area vs. [Conc]) StdCurve->ProgCurve InitialRate Calculate Initial Rate (v₀) (Linear Slope) ProgCurve->InitialRate MM_Plot Michaelis-Menten Plot (v₀ vs. [Substrate]) InitialRate->MM_Plot KineticParams Non-linear Regression (Vmax, Km) MM_Plot->KineticParams KIE_Calc Calculate KIE (Vmax_H / Vmax_D) ((Vmax/Km)_H / (Vmax/Km)_D) KineticParams->KIE_Calc

Caption: Workflow for data analysis and KIE calculation.

Determining Kinetic Parameters and KIE
  • Plot the initial velocities (v₀) against the corresponding substrate concentrations ([S]) for both the light and heavy substrates.

  • Fit the data to the Michaelis-Menten equation using non-linear regression software (e.g., GraphPad Prism) to determine the Vmax and Km for each isotopologue.

    • v₀ = (Vmax * [S]) / (Km + [S])

  • Calculate the KIE on the kinetic parameters:

    • KIE on Vmax: D_V = (Vmax_H) / (Vmax_D)

    • KIE on Vmax/Km: D_(V/K) = (Vmax_H / Km_H) / (Vmax_D / Km_D)

Interpreting the Results

The expected and interpreted outcomes are summarized below.

Observed KIE ValueInterpretationMechanistic Implication for MAO
D_V ≈ 7-14 Large, significant primary KIE.[4][16]The C-H bond cleavage step is the primary rate-determining step in the catalytic cycle.
D_V ≈ 1 No significant KIE.C-H bond cleavage is not rate-limiting. This would contradict established literature for MAO and could indicate experimental error (e.g., inactive enzyme, incorrect buffer pH).[14]
1 < D_V < 7 Small primary KIE.C-H bond cleavage is at least partially rate-limiting, but other steps (e.g., product release) may also contribute to the overall rate.[7]

A large observed KIE for the oxidation of isopropylamine by hMAO-B would provide strong, self-validating evidence that the experimental system is performing correctly and confirms that the abstraction of the α-hydrogen is the rate-limiting chemical step in the enzyme's mechanism.[4][5]

Conclusion

The protocols described in this application note provide a robust framework for conducting KIE studies using isopropylamine-d9 DCl. By carefully measuring the reaction kinetics of light and heavy isotopologues with enzymes like MAO-B, researchers can gain fundamental insights into reaction mechanisms. This technique is not only crucial for academic enzymology but also serves as an invaluable tool in modern drug discovery, enabling the strategic deuteration of drug candidates to optimize their metabolic stability and overall therapeutic potential.[6]

References

  • Weyler, W., et al. (2011). 2H Kinetic Isotope Effects and pH Dependence of Catalysis as Mechanistic Probes of Rat Monoamine Oxidase A: Comparisons with the Human Enzyme. Biochemistry. Available from: [Link]

  • Weyler, W., et al. (2011). 2H Kinetic Isotope Effects and pH Dependence of Catalysis as Mechanistic Probes of Rat Monoamine Oxidase A: Comparisons with the Human Enzyme. Biochemistry. Available from: [Link]

  • Pan, P., et al. (2013). Advances in Kinetic Isotope Effect Measurement Techniques for Enzyme Mechanism Study. Molecules. Available from: [Link]

  • Guengerich, F. P. (2009). Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions. Methods in Molecular Biology. Available from: [Link]

  • Li, J., et al. (2023). Direct Competitive Kinetic Isotope Effect Measurement Using Quantitative Whole Molecule MALDI-TOF Mass Spectrometry. ChemRxiv. Available from: [Link]

  • Dunn, R. V., et al. (2008). The pH dependence of kinetic isotope effects in monoamine oxidase A indicates stabilization of the neutral amine in the enzyme-substrate complex. The FEBS Journal. Available from: [Link]

  • Francisco, W. A., et al. (1998). Deuterium Kinetic Isotope Effects and the Mechanism of the Bacterial Luciferase Reaction. Biochemistry. Available from: [Link]

  • Drake, L. R., et al. (2018). Deuterium kinetic isotope effect studies of a potential in vivo metabolic trapping agent for Monoamine Oxidase-B. Nuclear Medicine and Biology. Available from: [Link]

  • Rosta, E., et al. (2020). Calculation of hydrogen/deuterium (H/D) kinetic isotope effect for MAO A-catalyzed decomposition of benzylamine. ResearchGate. Available from: [Link]

  • Harris, T. K., et al. (2015). Primary Deuterium Kinetic Isotope Effects: A Probe for the Origin of the Rate Acceleration for Hydride Transfer Catalyzed by Glycerol-3-Phosphate Dehydrogenase. Journal of the American Chemical Society. Available from: [Link]

  • Guengerich, F. P. (2009). Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions. PubMed. Available from: [Link]

  • Li, J., et al. (2023). Direct Competitive Kinetic Isotope Effect Measurement Using Quantitative Whole Molecule MALDI-TOF Mass Spectrometry. ResearchGate. Available from: [Link]

  • Heriot-Watt University. A Laboratory Experiment for Illustrating the Kinetic Isotope Effect. Available from: [Link]

  • Kwan, E. E. Competitive Kinetic Isotope Effects. Available from: [Link]

  • Zhang, Y., et al. (2023). Deuterium Solvent Kinetic Isotope Effect on Enzymatic Methyl Transfer Catalyzed by Catechol O-methyltransferase. Bentham Science. Available from: [Link]

  • Roston, D., et al. (2013). Triple isotopic labeling and kinetic isotope effects: Exposing H-transfer steps in enzymatic systems. Biochemistry. Available from: [Link]

  • Wuxi Weiheng Chemical Co., Ltd. Synthetic Methods and Use of Isopropylamine. Available from: [Link]

  • Gadda, G. (2019). On the use of noncompetitive kinetic isotope effects to investigate flavoenzyme mechanism. Methods in Enzymology. Available from: [Link]

  • University of California, Merced. (2017). Deuterium Kinetic Isotope Effects as Mechanistic Probes for Synthetically Useful Cyclic Hydroge. eScholarship. Available from: [Link]

  • Wikipedia. Kinetic isotope effect. Available from: [Link]

  • Campbell, C. T., et al. (2016). Kinetic Isotope Effects: Interpretation and Prediction Using Degrees of Rate Control. ACS Catalysis. Available from: [Link]

  • Campbell, C. T., et al. (2016). Kinetic Isotope Effects: Interpretation and Prediction Using Degrees of Rate Control. OSTI.GOV. Available from: [Link]

  • Quimidroga. Isopropylamine. Available from: [Link]

  • Wang, Y., et al. (2014). HPLC/MS/MS-Based Approaches for Detection and Quantification of Eicosanoids. American Journal of Physiology-Lung Cellular and Molecular Physiology. Available from: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. The Chemical Synthesis of Isopropylamine: A Process Overview. Available from: [Link]

  • Williams, D. K., et al. (2013). Measuring kinetic isotope effects in enzyme reactions using time-resolved electrospray mass spectrometry. Analytical Chemistry. Available from: [Link]

  • Wang, Y., et al. (2014). HPLC/MS/MS-Based Approaches for Detection and Quantification of Eicosanoids. ResearchGate. Available from: [Link]

  • ResearchGate. (2024). Kinetic Isotope Effects in Organic and Biological Reactions. Available from: [Link]

  • Macmillan Group. (2005). Kinetic Isotope Effects in Organic Chemistry. Available from: [Link]

Sources

Method

Application Notes &amp; Protocols: Incorporating Iso-propylamine-d9 DCl into Agrochemical Radiotracer Studies

Abstract This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic incorporation of iso-propylamine-d9 deuterated hydrochloride (DCl) into agrochemical...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic incorporation of iso-propylamine-d9 deuterated hydrochloride (DCl) into agrochemical radiotracer studies. The use of stable isotope-labeled compounds, in conjunction with traditional radiolabeling, offers a powerful and nuanced approach to elucidating metabolic pathways, determining environmental fate, and conducting precise residue analysis. These dual-labeling techniques are instrumental in generating robust data packages for regulatory submissions and advancing the development of safer, more effective agricultural products. This guide details the scientific rationale, key applications, and step-by-step protocols for leveraging this advanced methodology.

Introduction: The Dual-Labeling Paradigm

The development and registration of new agrochemicals require a thorough understanding of their behavior in biological and environmental systems.[1] For decades, radiotracer studies, typically employing 14C-labeled compounds, have been the gold standard for tracking the fate of a pesticide from application to its ultimate disposition.[1][2] This methodology allows for a complete mass balance, ensuring that all transformation products are accounted for.[3]

However, identifying the chemical structure of every detected radioactive signal can be a significant challenge, especially for novel or unexpected metabolites. This is where the strategic use of stable isotope labeling, such as with iso-propylamine-d9, provides a critical advantage. Isopropylamine is a key building block in many widely used herbicides and pesticides, including atrazine, glyphosate, and numerous others.[4][5][6] By replacing the nine hydrogen atoms on the isopropylamine moiety with deuterium, we create a "heavy" tag that is readily distinguishable by mass spectrometry (MS).

When a 14C-labeled and d9-labeled agrochemical is used in a study, any resulting metabolite that retains the isopropylamine group will exhibit both a radioactive signature and a distinct +9 mass unit shift in its mass spectrum. This dual-signature approach provides unambiguous confirmation of the metabolite's origin, greatly simplifying structural elucidation.

Scientific Rationale and Key Advantages

The core principle of this dual-labeling strategy is the synergistic use of two orthogonal detection techniques: liquid scintillation counting (LSC) or quantitative whole-body autoradiography (QWBA) for the radiolabel, and high-resolution mass spectrometry (HRMS) for the stable isotope label.

Key Advantages:

  • Unambiguous Metabolite Identification: Quickly confirm which signals in a complex radio-chromatogram contain the isopropylamine moiety. This is particularly valuable for distinguishing between metabolic changes on the core structure versus the isopropylamine group itself.

  • Enhanced Confidence in Structural Elucidation: The characteristic isotopic pattern of the d9-labeled fragment provides a high degree of confidence when proposing metabolite structures from mass fragmentation data.

  • Precise Quantification in Complex Matrices: Deuterated compounds are ideal internal standards for quantitative LC-MS/MS analysis.[7] A d9-labeled analytical standard of a metabolite can correct for matrix effects and variations in instrument response, leading to more accurate and reliable residue data.[8]

  • Mechanistic Insights: The primary kinetic isotope effect (KIE), where a C-D bond is stronger and breaks more slowly than a C-H bond, can be exploited.[9] If metabolism occurs on the isopropylamine group, a noticeable difference in the rate or profile of metabolism between the deuterated and non-deuterated compound can provide valuable insights into the enzymatic processes involved.[10][11]

Core Applications in Agrochemical Research

The dual-labeling approach with iso-propylamine-d9 DCl is applicable across the full spectrum of regulatory studies required for pesticide registration.

  • Plant Metabolism Studies (OECD 501 & 502): Trace the uptake, translocation, and metabolism of the parent compound in target crops. The d9-label helps to rapidly identify metabolites that retain the isopropylamine group, simplifying the construction of metabolic pathways.

  • Livestock Metabolism Studies (OECD 503): Determine the absorption, distribution, metabolism, and excretion (ADME) profile in animals such as lactating goats or laying hens.[2] This is crucial for assessing residues in meat, milk, and eggs.

  • Environmental Fate Studies (e.g., OECD 307): Investigate the degradation of the agrochemical in soil and aquatic systems.[12] The d9-label helps differentiate parent compound degradation from the formation of key metabolites, providing a clearer picture of the degradation pathway.

  • Residue Analysis: Develop highly accurate and sensitive analytical methods for monitoring residues in food and feed commodities.[13][14] Using the d9-labeled analogue of a target residue as an internal standard is considered a best-practice approach for robust quantification.[15]

Experimental Design and Workflow

A successful study requires careful planning from the synthesis of the test materials to the final data analysis. The general workflow integrates radiochemical and mass spectrometric detection at its core.

Diagram: General Experimental Workflow A high-level overview of a dual-labeling study.

G cluster_0 1. Preparation cluster_1 2. In-Life Phase cluster_2 3. Analysis cluster_3 4. Reporting Syn Synthesis & Purification (14C-Parent, d9-Parent) Char Characterization (Purity, Specific Activity, Isotopic Enrichment) Syn->Char Dosing Dosing of Biological System (Plant, Animal, Soil) Char->Dosing Sampling Sample Collection (Tissues, Soil, Water) Dosing->Sampling Extraction Extraction & Cleanup Sampling->Extraction Profiling Radio-HPLC Profiling Extraction->Profiling Quant LC-MS/MS Analysis (Metabolite ID & Quantification) Profiling->Quant Data Data Integration & Interpretation Quant->Data Report Final Report & Regulatory Submission Data->Report

Detailed Protocols

The following protocols are generalized frameworks. Specific parameters such as dose levels, sample matrices, and time points should be adapted based on the specific agrochemical and relevant regulatory guidelines (e.g., OECD, EPA).[16][17]

Protocol 1: Plant Metabolism Study using a Dual-Labeled Agrochemical

Objective: To determine the metabolic pathway of a [14C]-labeled agrochemical containing an iso-propylamine-d9 moiety in a representative crop (e.g., wheat).

Materials:

  • Test Substance 1: [U-Ring-14C]-Agrochemical-ipa (non-deuterated).

  • Test Substance 2: [U-Ring-14C]-Agrochemical-[ipa-d9].

  • Formulation blanks and analytical standards (deuterated and non-deuterated).

  • Wheat plants at the appropriate growth stage.

  • High-Performance Liquid Chromatography (HPLC) with radiodetector.

  • Liquid Scintillation Counter (LSC).

  • High-Resolution Mass Spectrometer (e.g., Q-TOF or Orbitrap LC-MS).[18][19]

Methodology:

  • Plant Treatment:

    • Prepare application solutions of Test Substance 1 and 2 in a suitable formulation.

    • Apply the solutions to separate groups of wheat plants according to the intended agricultural practice (e.g., foliar spray). Include a control group treated with the formulation blank.

    • Maintain plants under controlled greenhouse conditions.

  • Sample Collection:

    • Harvest plant samples at multiple time points (e.g., 0, 7, 14, and 30 days post-application).

    • Separate plants into different parts (e.g., leaves, stems, roots, grain) for analysis.

  • Extraction and Profiling:

    • Homogenize the plant samples and extract with an appropriate solvent system (e.g., acetonitrile/water).

    • Determine the total radioactive residue (TRR) in extracts and post-extraction solids (PES) using LSC and combustion analysis, respectively.

    • Profile the radioactive components in the extracts using radio-HPLC. Collect fractions corresponding to each radioactive peak.

  • Metabolite Identification:

    • Analyze the collected HPLC fractions using LC-HRMS in both positive and negative ionization modes.[20][21]

    • Crucial Step: Compare the mass spectra from the Test Substance 1 (non-deuterated) and Test Substance 2 (d9-labeled) groups.

    • Metabolites containing the intact isopropylamine group from the d9-treated plants will show a mass shift of +9 Da compared to their counterparts from the non-deuterated group.

    • Use the accurate mass and fragmentation patterns to propose structures for the parent compound and its metabolites.

Diagram: Metabolite Identification Logic Using d9-labeling to confirm metabolite structure.

G parent_h Parent (14C, d0) m/z = 300 metab_a_h Metabolite A (14C, d0) m/z = 316 (Hydroxylation on core) parent_h->metab_a_h +16 Da metab_b_h Metabolite B (14C, d0) m/z = 257 (Loss of isopropylamine) parent_h->metab_b_h -43 Da parent_d Parent (14C, d9) m/z = 309 metab_a_d Metabolite A (14C, d9) m/z = 325 (Hydroxylation on core) parent_d->metab_a_d +16 Da metab_b_d Metabolite B (14C, d0) m/z = 257 (Loss of isopropylamine) parent_d->metab_b_d -52 Da comp_a Compare: m/z 325 - 316 = 9 CONFIRMED: Isopropylamine retained metab_a_d->comp_a comp_b Compare: m/z 257 - 257 = 0 CONFIRMED: Isopropylamine lost metab_b_d->comp_b

Protocol 2: Analytical Method for Residue Quantification

Objective: To develop a validated LC-MS/MS method for the quantification of a specific metabolite (Metabolite X) in a food commodity using its d9-labeled analogue as an internal standard.

Materials:

  • Certified analytical standard of Metabolite X.

  • Certified analytical standard of iso-propylamine-d9-Metabolite X (Internal Standard, IS).

  • Control matrix (e.g., blank apple homogenate).

  • LC-MS/MS system (e.g., triple quadrupole).

  • Solvents and reagents for extraction (e.g., QuEChERS kit).[13]

Methodology:

  • Standard Preparation:

    • Prepare stock solutions of Metabolite X and the d9-IS in a suitable solvent.

    • Create a series of calibration standards by spiking known amounts of Metabolite X into the control matrix extract. Add a constant amount of the d9-IS to each standard.[13]

  • Sample Extraction:

    • Weigh a sample of the food commodity (e.g., 10 g of apple homogenate).

    • Spike the sample with a known amount of the d9-IS.

    • Perform extraction and cleanup using a validated method like QuEChERS.

  • LC-MS/MS Analysis:

    • Optimize MS parameters for both Metabolite X and the d9-IS. This involves selecting precursor ions and at least two product ions for each analyte (one for quantification, one for confirmation).

    • Example Transitions:

      • Metabolite X: 316 -> 150 (Quantifier), 316 -> 200 (Qualifier)

      • d9-IS: 325 -> 150 (Quantifier), 325 -> 209 (Qualifier)

    • Inject the calibration standards and sample extracts onto the LC-MS/MS system.

  • Data Processing and Quantification:

    • Generate a calibration curve by plotting the peak area ratio (Metabolite X / d9-IS) against the concentration of Metabolite X.

    • Calculate the concentration of Metabolite X in the unknown samples using the regression equation from the calibration curve. The use of the d9-IS corrects for any loss during sample prep and any ion suppression/enhancement effects in the MS source.

Data Interpretation and Considerations

Isotope Effects: The C-D bond is stronger than the C-H bond, which can sometimes lead to a slower rate of metabolic reactions that involve the cleavage of a C-D bond (the kinetic isotope effect, or KIE).[9] While often negligible, a significant KIE can manifest as a different metabolite profile or a slower degradation rate for the deuterated compound compared to its non-deuterated counterpart.[22] This is not a complication but rather an additional source of valuable mechanistic information. If observed, it can pinpoint the site of metabolic attack.[10]

Data Presentation: Quantitative data should be summarized in clear tables. For instance, a table comparing the distribution of radioactive residues in a plant metabolism study provides a clear snapshot of the compound's behavior.

Table 1: Example Data - Distribution of 14C-Residues in Wheat (% of Total Applied Radioactivity)

Time PointSample MatrixNon-Deuterated Groupd9-Labeled Group
7 Days Leaves (Extractable)75.2%78.1%
Stems (Extractable)10.5%9.8%
Bound Residue5.1%4.5%
30 Days Leaves (Extractable)45.3%48.9%
Grain (Extractable)15.8%14.7%
Bound Residue22.6%20.1%

Conclusion

The incorporation of iso-propylamine-d9 DCl into radiotracer studies represents a significant methodological advancement for agrochemical research. This dual-labeling strategy provides unparalleled clarity in metabolite identification, enhances the accuracy of residue quantification, and can offer deeper insights into metabolic and degradative mechanisms. By integrating high-resolution mass spectrometry with traditional radiochemical detection, researchers can generate more definitive and robust data packages, ultimately accelerating the development and registration of new, safe, and effective agricultural solutions.

References

  • IISTE. (n.d.). The Isotopic Effects of Deuterium on Biological Objects.
  • Talebi, S., et al. (2023).
  • IAEA. (n.d.).
  • Mosin, O., & Ignatov, I. (2015). The Isotopic Effects of Deuterium on Biological Objects. Journal of Medicine, Physiology and Biophysics.
  • Kim, H., et al. (2022). Application of Compound-Specific Isotope Analysis in Environmental Forensic and Strategic Management Avenue for Pesticide Residues. PMC.
  • FUJIFILM Wako. (n.d.). Analytical Standards for Pesticides and Veterinary Drugs.
  • Kselíková, V., et al. (2022). Deuterium and its impact on living organisms.
  • Wikipedia. (n.d.).
  • Kintek Detection. (n.d.). What Are The Common Analytical Methods For Pesticide Residue Testing?
  • U.S. EPA. (2025).
  • OECD. (2017). Guidance Document on Pesticide Residue Analytical Methods.
  • Cui, G., et al. (2021). Photodegradation of pesticides using compound-specific isotope analysis (CSIA): a review.
  • Quimidroga. (n.d.). Isopropylamine.
  • AdvanSix. (2018). Isopropylamine Product Safety Summary.
  • Codex Alimentarius. (n.d.). GUIDELINES ON PERFORMANCE CRITERIA FOR METHODS OF ANALYSIS FOR THE DETERMINATION OF PESTICIDE RESIDUES IN FOOD AND FEED.
  • Wuxi Weiheng Chemical Co., Ltd. (n.d.). Synthetic Methods and Use of Isopropylamine.
  • Wikipedia. (n.d.). Isopropylamine.
  • Guidechem. (2021).
  • National Toxicology Program. (n.d.).
  • ResolveMass Laboratories Inc. (2025). Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques.
  • Fera. (n.d.).
  • AERU, University of Hertfordshire. (2026).
  • FAO. (n.d.). How stable isotopes can advance nutrition assessments to inform sustainable food systems.
  • Selcia. (2015). Registration Studies Using 14C Radiolabelled Compounds.
  • Battelle. (2024). Environmental Fate Studies: Radiolabeled vs Non-Radiolabeled.
  • Creative Proteomics. (n.d.).
  • NIH. (n.d.).
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemical Synthesis of Isopropylamine: A Process Overview.
  • CymitQuimica. (n.d.). CAS 75-31-0: Isopropylamine.
  • Atzrodt, J., et al. (n.d.).
  • Arome Science. (2025). Analytical Techniques in Metabolomics: Mass Spectrometry, NMR, and Emerging Technologies.
  • OUCI. (n.d.). Advances of stable isotope technology in food safety analysis and nutrient metabolism research.
  • Lee, J., et al. (2022).
  • OECD. (n.d.). Guidelines for the Testing of Chemicals.
  • Hulikal, V. (n.d.). Deuterium Labeled Compounds in Drug Discovery Process.
  • Biocrates. (2024).
  • Gant, T. G. (n.d.). Using Deuterium in Drug Discovery: Leaving the Label in the Drug.
  • Creative Proteomics. (n.d.). Applications of Stable Isotope Labeling in Metabolic Flux Analysis.
  • Srivastava, V. (2024). Deuterated reagents in multicomponent reactions to afford deuterium-labeled products.
  • Coudray, C. (n.d.). The Stable Isotope Use in the Exploration of Bioavailability and Metabolism of Magnesium.
  • RSC Publishing. (n.d.). Transaminations with isopropyl amine: equilibrium displacement with yeast alcohol dehydrogenase coupled to in situ cofactor regeneration.
  • De Feyter, H. M., et al. (n.d.).
  • OECD. (2009). OECD GUIDELINE FOR THE TESTING OF CHEMICALS - Crop Field Trials.
  • National Toxicology Program. (n.d.). EPA Health Effects Test Guidelines: Acute Toxicity Testing - Background.
  • U.S. EPA. (2022). Guidelines on Validation of Non-Regulatory Chemical and Radiochemical Methods.

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Technical Notes & Optimization

Optimization

Technical Support Center: Optimizing Chromatographic Peak Shape for iso-Propylamine-d9 DCl Derivatives

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the chromatographic behavior of small, highly polar aliphatic amines.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the chromatographic behavior of small, highly polar aliphatic amines. Analyzing iso-propylamine-d9 DCl (the deuterium chloride salt of fully deuterated isopropylamine) presents a "perfect storm" of analytical challenges: extreme volatility, high polarity, the lack of a native UV/fluorescence chromophore, and a strong propensity for secondary interactions with chromatographic stationary phases.

This guide is designed to move beyond basic troubleshooting. We will deconstruct the thermodynamic and kinetic causality behind poor peak shapes and provide field-proven, self-validating protocols to achieve sharp, symmetrical peaks and robust quantification.

FAQ 1: Why does direct LC-MS analysis of iso-propylamine-d9 DCl result in severe peak tailing and poor retention?

The Causality: When you inject iso-propylamine-d9 DCl into a standard reversed-phase (RP) LC system, the salt rapidly dissociates into the free amine and chloride ions. The resulting peak degradation is driven by two distinct mechanisms:

  • Hydrophilic Voiding: Small aliphatic amines have minimal hydrophobic surface area. In standard C18 columns, they fail to partition effectively into the stationary phase, causing them to elute in or dangerously close to the void volume ( t0​ )[1].

  • Secondary Ion-Exchange (The Tailing Mechanism): Silica-based columns contain residual surface silanol groups (-Si-OH). At typical mobile phase pH ranges (pH 2–7), a fraction of these silanols are ionized (-Si-O⁻). Meanwhile, the highly basic primary amino group of isopropylamine (pKa ~10.6) is fully protonated (-NH3⁺). This creates a strong electrostatic (ion-exchange) interaction. Because the kinetics of this ion-exchange desorption are significantly slower than standard hydrophobic partitioning, the analyte molecules "drag" through the column, resulting in asymmetric, broad, and heavily tailing peaks[2][3].

G A iso-Propylamine-d9 DCl (Highly Polar, Basic) B Direct RP-LC Analysis A->B E Pre-Column Derivatization (e.g., Fmoc-Cl) A->E C Interaction with Residual Silanols (Secondary Ion-Exchange) B->C D Result: Severe Peak Tailing & Poor Retention (Void Volume) C->D F Masks Basic Amine & Increases Hydrophobicity E->F G Result: Sharp, Symmetrical Peaks & Strong RP Retention F->G

Caption: Mechanism of peak tailing in direct LC analysis versus the derivatization solution.

FAQ 2: How does derivatization solve this, and which reagent is optimal?

To achieve reliable LC-MS/MS data, we must fundamentally alter the molecule's physicochemical properties. Pre-column derivatization is the gold standard for small aliphatic amines[1]. By covalently attaching a hydrophobic tag to the primary amine, we mask the basic nitrogen (eliminating silanol interactions) and drastically increase the molecule's hydrophobicity (enabling strong RP retention)[4].

Quantitative Comparison of Derivatization Reagents
Derivatization ReagentReaction ConditionsLC-MS/MS AdvantagesDisadvantages
Fmoc-Cl (9-Fluorenylmethyl chloroformate)Mild, aqueous/organic, pH 8.5, 10 min at 25°COptimal: Excellent ESI+ response, highly stable carbamate derivative, reacts rapidly[5].Reagent excess must be quenched to prevent column fouling.
Dansyl-Cl Basic pH, requires heating (40-60°C) for 30+ minGood fluorescence and MS sensitivity.Longer reaction time; generates multiple interfering byproducts.
Benzoyl Chloride Aqueous/organic, basic pHFast reaction, excellent for polyamines.Lower ESI-MS sensitivity compared to the bulky Fmoc group.

Recommendation: For iso-propylamine-d9 DCl, Fmoc-Cl is the superior choice. It converts the volatile, basic amine into a stable, highly hydrophobic carbamate that ionizes efficiently in positive Electrospray Ionization (ESI+)[6].

FAQ 3: What is the recommended protocol for Fmoc-Cl derivatization?

The following methodology is designed as a self-validating system . Because iso-propylamine-d9 is introduced as a deuterium chloride (DCl) salt, the protocol utilizes a high-capacity borate buffer to neutralize the acidic chloride counter-ion, ensuring the pH remains strictly at 8.5—the thermodynamic optimum for the Fmoc-Cl nucleophilic attack[5].

Step-by-Step Fmoc-Cl Derivatization Protocol

1. Reagent Preparation:

  • Buffer: Prepare 100 mM Sodium Borate buffer, adjusted to pH 8.5 with 0.1 M NaOH.

  • Derivatizing Agent: Prepare 10 mM Fmoc-Cl in LC-MS grade Acetonitrile (Prepare fresh daily; Fmoc-Cl hydrolyzes in the presence of moisture).

  • Quenching Agent: Prepare 100 mM Glycine in water.

  • Internal Standard (Self-Validation): Prepare 1 µg/mL of an analog amine (e.g., Isobutylamine) to monitor derivatization efficiency.

2. Reaction Workflow:

  • Transfer 50 µL of the iso-propylamine-d9 DCl sample (aqueous) into a glass autosampler vial.

  • Add 10 µL of the Internal Standard solution.

  • Add 50 µL of the 100 mM Borate Buffer (pH 8.5). Causality: This neutralizes the DCl salt and deprotonates the amine, making it a strong nucleophile.

  • Add 50 µL of the 10 mM Fmoc-Cl reagent.

  • Vortex for 5 seconds and incubate at room temperature (25°C) for exactly 10 minutes.

  • Quenching: Add 20 µL of the 100 mM Glycine solution. Causality: Glycine acts as a sacrificial primary amine, consuming unreacted Fmoc-Cl to prevent continuous background reactions and column degradation[6].

3. System Validation Check: During LC-MS analysis, monitor the Fmoc-OH byproduct peak (hydrolysis of Fmoc-Cl). A consistent Fmoc-OH peak confirms that the reagent was active and present in molar excess, validating that the derivatization of your target analyte went to completion.

FAQ 4: How should I optimize the LC-MS/MS mobile phase for the Fmoc-derivative?

Once derivatized, iso-propylamine-d9 is no longer a strong base; it behaves as a neutral, hydrophobic carbamate. Therefore, you must pivot your chromatographic strategy.

Optimized LC Gradient Table (Column: C18, 1.7 µm, 2.1 x 100 mm)
Time (min)Flow Rate (mL/min)% Mobile Phase A (0.1% Formic Acid in H₂O)% Mobile Phase B (0.1% Formic Acid in Acetonitrile)
0.00.480%20%
1.00.480%20%
5.00.410%90%
7.00.410%90%
7.10.480%20%

Application Scientist Insight (The Isotope Effect): Because your analyte is fully deuterated (d9), you will observe a slight inverse isotope effect during high-resolution RP-LC. Deuterated carbon-hydrogen bonds are slightly shorter and less lipophilic than standard C-H bonds. Consequently, Fmoc-iso-propylamine-d9 will elute slightly earlier (typically 0.05 - 0.15 minutes) than its unlabeled counterpart. Do not mistake this slight retention time shift for poor peak shape or matrix interference.

FAQ 5: What if I need to analyze the underivatized free base using GC-MS?

If derivatization is not feasible and you must analyze the free base via Gas Chromatography, standard columns (e.g., 5% phenyl-methylpolysiloxane / DB-5) will fail. The active siloxane bridges and silanols in the fused silica capillary will irreversibly adsorb the amine[2][3].

The GC Solution: You must utilize a heavily base-deactivated column specifically engineered for volatile amines (e.g., Rtx-Volatile Amine)[7]. These columns use surface-bonded, nonpolar stabilized polysiloxanes that neutralize active sites. Note: Because you are starting with a DCl salt, you cannot inject it directly into the GC. You must perform a headspace extraction using a strong base (e.g., 1M NaOH) in the headspace vial to drive the equilibrium from the DCl salt entirely to the volatile free amine gas phase prior to injection.

Workflow Start Poor Peak Shape for iso-Propylamine-d9? Q1 Analytical Platform? Start->Q1 LC LC-MS/MS Q1->LC GC GC-MS Q1->GC LC_Sol1 Perform Pre-Column Derivatization (Fmoc-Cl) LC->LC_Sol1 Preferred Method LC_Sol2 Use High-pH Mobile Phase (e.g., Ammonium Bicarbonate) LC->LC_Sol2 Alternative GC_Sol1 Use Base-Deactivated Column (e.g., Rtx-Volatile Amine) GC->GC_Sol1 Direct Headspace GC_Sol2 Derivatize (e.g., Acylation) GC->GC_Sol2 Trace Levels

Caption: Troubleshooting decision tree for optimizing amine peak shape across LC and GC platforms.

References

  • Title: Optimized procedure for the determination of alkylamines in airborne particulate matter of anthropized areas Source: Atmospheric Chemistry and Physics (Copernicus) URL: [Link]

  • Title: Chemical derivatization in bioanalysis Source: Bioanalysis (Future Science) URL: [Link]

  • Title: An Advanced Base-Deactivated Capillary Column for Analysis of Volatile Amines, Ammonia, and Alcohols Source: American Laboratory URL: [Link]

Sources

Troubleshooting

handling the hygroscopic nature of deuterated amine hydrochloride salts

As a Senior Application Scientist, I have witnessed countless experiments fail not due to flawed chemistry, but due to the mishandling of reagents. Deuterated amine hydrochloride salts present a unique, dual-front challe...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I have witnessed countless experiments fail not due to flawed chemistry, but due to the mishandling of reagents. Deuterated amine hydrochloride salts present a unique, dual-front challenge: the aggressive hygroscopicity of the hydrochloride salt and the isotopic lability of the deuterated functional groups.

When you expose these compounds to ambient air, you are not just battling water absorption; you are fighting rapid Hydrogen-Deuterium (H/D) exchange that will destroy your isotopic purity and ruin your NMR spectra.

This Technical Support Center is designed to move beyond basic handling tips. Here, we address the root causes of reagent degradation and provide self-validating protocols to ensure absolute scientific integrity in your workflows.

Module 1: Environmental Control & The Physics of Moisture Uptake

Q: Why does my deuterated amine hydrochloride turn into a sticky paste after just a few weeks of storage, even when capped?

A: This phenomenon is governed by the salt's Deliquescence Relative Humidity (DRH). When the ambient relative humidity (RH) exceeds the salt's DRH, the solid actively absorbs water vapor from the air until it dissolves into a saturated solution droplet[1]. For deuterated compounds, this is a catastrophic failure. Atmospheric moisture ( H2​O ) introduces protons that rapidly exchange with your labile deuterium atoms, drastically increasing the HDO concentration in your sample and ruining isotopic enrichment[2].

The Causality of Degradation: The deliquesced salt doesn't just clump; it creates a highly concentrated, corrosive micro-electrolyte environment. This localized acidic microenvironment accelerates the chemical degradation of the amine[1].

Troubleshooting & Prevention:

  • Storage: Always store these salts in tightly sealed containers backfilled with a dry inert gas (Argon or Nitrogen)[2].

  • Micro-Environment: Keep the primary container inside a secondary desiccator over active desiccants (e.g., indicating silica gel or molecular sieves) to ensure the micro-environment remains strictly below the salt's Efflorescence Relative Humidity (ERH)[1].

Module 2: The Weighing Workflow & Stoichiometric Integrity

Q: The mass on my analytical balance keeps drifting upward while I weigh my deuterated salt. How do I get an accurate measurement?

A: A "drifting balance" is the universal symptom of a hygroscopic material actively scavenging water vapor from the open air. If you use standard direct weighing, you are weighing water, not your reagent. This leads to severe stoichiometric imbalances, as calculating equivalents based on the anhydrous molecular weight will result in significantly less active pharmaceutical ingredient (API) being added to your reaction[3].

You must abandon direct weighing and implement Difference Weighing .

Protocol: Difference Weighing for Hygroscopic Salts

This protocol is a self-validating system. By measuring mass loss from a closed system, you eliminate the variable of ambient moisture.

  • Glassware Preparation: Dry all receiving destination flasks and NMR tubes at 150°C for 24 hours. Allow them to cool strictly under a dry inert atmosphere (Argon/Nitrogen)[4].

  • Thermal Equilibrium (The Critical Step): If your salt is stored at 2–8°C, place the sealed vial in a desiccator and allow it to warm to room temperature for 30–60 minutes. Causality: Opening a cold vial in a humid lab causes immediate, irreversible condensation on the reagent[3].

  • Tare the Source: Place the capped, room-temperature source vial of the deuterated salt on the balance and tare it to zero.

  • Rapid Transfer: Remove the vial, quickly extract an estimated amount of solid into your pre-dried, argon-purged destination flask, and immediately recap the source vial.

  • Validate and Record: Place the capped source vial back on the balance.

    • Self-Validation: The negative value displayed is the exact mass of the anhydrous salt transferred. If the negative reading remains perfectly stable, you have successfully isolated your measurement from ambient humidity interference[3].

WeighingWorkflow ColdStore Cold Storage (2-8°C, Argon) WarmUp Warm-Up Phase (Desiccator, 30-60 min) ColdStore->WarmUp Equilibrium Thermal Equilibrium Reached? WarmUp->Equilibrium Condensation CRITICAL FAILURE Condensation & H/D Exchange Equilibrium->Condensation No (Opened early) DiffWeigh Difference Weighing (Closed System) Equilibrium->DiffWeigh Yes Reaction Transfer to Pre-Dried Flask (Inert Atmosphere) DiffWeigh->Reaction

Fig 1. Critical path for handling hygroscopic salts to prevent condensation and isotopic dilution.

Module 3: Reagent Recovery & Azeotropic Drying

Q: My deuterated amine hydrochloride has already absorbed water and formed clumps. Can I save it by putting it in a drying oven?

A: No. Standard thermal baking of hydrated amine hydrochlorides often leads to thermal decomposition, sublimation, or further side reactions. Furthermore, if you attempt to dissolve it in a standard protiated solvent to recrystallize, you will induce massive H/D exchange. You must use Azeotropic Co-evaporation using a deuterated solvent.

Protocol: Azeotropic Drying of Deuterated Salts
  • Solvent Selection: Suspend the clumped salt in a small quantity of a dry, deuterated solvent capable of forming an azeotrope with water (e.g., Toluene-d8 or Benzene-d6)[4].

    • Causality: Using a deuterated solvent ensures that any trace proton exchange that occurs during the drying phase does not deplete your compound's deuterium labeling.

  • Co-evaporation: Evaporate the solvent under reduced pressure using a rotary evaporator. The water molecules are physically entrained in the vapor phase of the evaporating solvent, allowing for moisture removal at low temperatures[4].

  • High-Vacuum Polish: Transfer the flask to a Schlenk line or high-vacuum manifold (<10 mbar) for 5–10 minutes to pull off residual solvent traces[4].

  • System Validation: Isolate the flask from the vacuum pump. If the pressure gauge remains stable and does not spike, you have validated the complete absence of residual outgassing water vapor.

DryingWorkflow WetSalt Hydrated Deuterated Salt (Clumped/Paste) Assess Assess Hydration Level WetSalt->Assess Vacuum Vacuum Drying (5-10 min, <10 mbar) Assess->Vacuum Trace Moisture Azeotropic Azeotropic Co-evaporation (e.g., Toluene-d8) Assess->Azeotropic Severe Hydration Cooling Cool Under Inert Gas (Argon/Nitrogen) Vacuum->Cooling Azeotropic->Cooling DrySalt Anhydrous Salt Ready for NMR/Reaction Cooling->DrySalt

Fig 2. Workflow for recovering moisture-compromised deuterated amine hydrochlorides via azeotropic drying.

Quantitative Impact Summary

To fully understand the stakes of moisture control, review the physicochemical shifts that occur when a deuterated amine hydrochloride transitions from an anhydrous to a hydrated state.

ParameterAnhydrous StateHydrated State (Post-DRH Exposure)Mechanistic Consequence
Isotopic Purity >98% Atom DDecreased (H/D Exchange)Atmospheric H2​O protons exchange with labile deuterons, causing strong HDO NMR signals[2].
Effective Molar Mass Theoretical MWMW + (n×18.015) Stoichiometric imbalance; calculating equivalents based on anhydrous MW leads to reduced yields[3].
Microenvironmental pH Neutral to Slightly AcidicHighly AcidicDeliquesced salt creates a corrosive electrolyte, accelerating chemical degradation[1].
Physical State Free-flowing crystalline powderSaturated solution droplet (Paste)Exceeding Deliquescence Relative Humidity (DRH) causes physical state collapse[1].

References

  • Eurisotop . "NMR Solvents | Eurisotop". URL: [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Validation of Isopropylamine-d9 DCL Internal Standards in Quantitative Bioanalysis

For Researchers, Scientists, and Drug Development Professionals In the landscape of quantitative bioanalysis, particularly within the framework of liquid chromatography-tandem mass spectrometry (LC-MS/MS), the integrity...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of quantitative bioanalysis, particularly within the framework of liquid chromatography-tandem mass spectrometry (LC-MS/MS), the integrity of analytical data is paramount. Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established stringent guidelines for the validation of bioanalytical methods to ensure data quality and reliability in submissions for new drug applications.[1][2][3] A cornerstone of a robust and reliable quantitative method is the use of an appropriate internal standard (IS).[4] Among the various types of internal standards, stable isotope-labeled (SIL) internal standards are widely considered the gold standard.[5] This guide provides an in-depth technical comparison and validation framework for isopropylamine-d9, a deuterated derivative of isopropylamine, when used as an internal standard in quantitative bioanalysis.

The Role and Superiority of Deuterated Internal Standards

An internal standard is a compound of known concentration added to all samples, calibrators, and quality controls to correct for variability during the analytical process.[6][7] This variability can arise from sample preparation, chromatographic injection, and mass spectrometric detection.[6] Deuterated internal standards, such as isopropylamine-d9, are versions of the analyte where one or more hydrogen atoms have been replaced by deuterium.[5] This substitution results in a compound that is chemically and physically almost identical to the analyte, ensuring it behaves similarly throughout the analytical workflow.[5][8] This near-identical behavior is crucial for compensating for matrix effects, variations in extraction recovery, and fluctuations in instrument response, ultimately leading to more accurate and precise quantification.[5][9]

The power of deuterated standards lies in the principle of isotope dilution mass spectrometry (IDMS).[5] By adding a known amount of the deuterated standard at the earliest stage of sample preparation, it serves as a perfect mimic for the analyte.[5] Any losses or variations affecting the analyte will be mirrored by the deuterated standard, keeping the ratio of their signals constant and enabling highly accurate measurements.[5]

Isopropylamine and its Deuterated Analog: Isopropylamine-d9

Isopropylamine (C₃H₉N) is a primary aliphatic amine used in the synthesis of various pharmaceuticals and agrochemicals.[10][11] Its deuterated analog, isopropylamine-d9, has the same chemical structure but with nine hydrogen atoms replaced by deuterium.[12] This mass difference allows for distinct detection by a mass spectrometer while maintaining nearly identical physicochemical properties to the non-labeled analyte.[8]

Physicochemical Properties of Isopropylamine:

PropertyValue
Molecular FormulaC₃H₉N
Molar Mass59.112 g/mol [10]
AppearanceColorless liquid[10]
OdorAmmonia-like[13]
Boiling Point31 to 35 °C[10]
SolubilityMiscible with water[14]

Validation of a Bioanalytical Method Using Isopropylamine-d9 as an Internal Standard

The validation of a bioanalytical method is a comprehensive process designed to demonstrate that the method is suitable for its intended purpose.[15] Both the FDA and EMA provide detailed guidance on the key parameters that must be evaluated.[1][2] When using a SIL-IS like isopropylamine-d9, the validation process focuses on demonstrating the method's accuracy, precision, selectivity, sensitivity, and stability.[16]

Validation ParameterDescriptionTypical Acceptance Criteria (FDA/EMA)
Selectivity & Specificity The ability of the method to differentiate and quantify the analyte from other components in the sample, including metabolites and endogenous compounds.[17][18]Response in blank samples should be <20% of the Lower Limit of Quantitation (LLOQ) for the analyte and <5% for the internal standard.[19]
Accuracy & Precision Accuracy is the closeness of the measured value to the true value. Precision measures the repeatability and reproducibility of the results.[1]For Quality Control (QC) samples, the mean accuracy should be within ±15% of the nominal value (±20% at LLOQ). The precision (%CV) should not exceed 15% (20% at LLOQ).
Calibration Curve Demonstrates the relationship between the analyte concentration and the instrument response over a specific range.[20]A minimum of 6-8 non-zero calibrators. At least 75% of calibrators must have back-calculated concentrations within ±15% of the nominal value (±20% at LLOQ).[1]
Lower Limit of Quantitation (LLOQ) The lowest concentration of the analyte that can be measured with acceptable accuracy and precision.[1][21]The analyte response at the LLOQ should be at least 5 times the response of a blank sample. Accuracy should be within 80-120% and precision within ±20%.[1]
Matrix Effect The alteration of analyte response due to interfering components in the biological matrix.[22]The coefficient of variation (CV) of the IS-normalized matrix factor across different lots of matrix should not be greater than 15%.[23]
Stability The chemical stability of the analyte in the biological matrix under various storage and handling conditions.[17]The mean concentration at each stability QC level should be within ±15% of the nominal concentration.
Carryover The appearance of an analyte in a sample from a preceding sample.[24][25]Carryover in a blank sample following a high concentration sample should not be greater than 20% of the LLOQ and 5% for the internal standard.[25]

Experimental Protocol for Validation

A detailed, step-by-step methodology is crucial for a successful validation. The following protocol outlines a typical workflow for validating a bioanalytical method for isopropylamine using isopropylamine-d9 as the internal standard.

  • Preparation of Stock and Working Solutions:

    • Prepare primary stock solutions of isopropylamine and isopropylamine-d9 in a suitable organic solvent.

    • Prepare serial dilutions of the isopropylamine stock solution to create calibration standards and quality control (QC) samples at various concentrations (low, medium, high).

    • Prepare a working solution of isopropylamine-d9 at a constant concentration.

  • Sample Preparation (Protein Precipitation):

    • Pipette a small volume (e.g., 50 µL) of blank biological matrix (e.g., plasma) into a microcentrifuge tube.

    • Spike the matrix with the appropriate working solutions of isopropylamine to create calibration standards and QCs.

    • Add the isopropylamine-d9 working solution to all samples, calibrators, and QCs (except for the blank matrix).

    • Add a protein precipitation agent (e.g., acetonitrile) to all tubes, vortex, and centrifuge to pellet the precipitated proteins.

    • Transfer the supernatant to a clean plate or vials for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Chromatographic Conditions:

      • HPLC System: A system capable of gradient elution.

      • Analytical Column: A suitable reversed-phase column (e.g., C18).

      • Mobile Phase: A gradient of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile with 0.1% formic acid).

      • Flow Rate: Optimized for the column dimensions (e.g., 0.4 mL/min).

      • Injection Volume: Typically 5-10 µL.

    • Mass Spectrometry Conditions:

      • Mass Spectrometer: A triple quadrupole mass spectrometer.

      • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

      • Detection Mode: Multiple Reaction Monitoring (MRM) for both isopropylamine and isopropylamine-d9.

  • Data Analysis and Evaluation:

    • Integrate the peak areas for both the analyte and the internal standard.

    • Calculate the peak area ratio (analyte/internal standard).

    • Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards using a weighted linear regression model.

    • Determine the concentrations of the QC samples from the calibration curve and evaluate the accuracy and precision.

    • Perform all other validation experiments (selectivity, matrix effect, stability, carryover) and compare the results against the acceptance criteria.

Visualizing the Validation Workflow

Bioanalytical Method Validation Workflow cluster_Preparation 1. Solution Preparation cluster_SamplePrep 2. Sample Processing cluster_Analysis 3. Instrumental Analysis cluster_Data 4. Data Evaluation Stock Prepare Stock Solutions (Analyte & IS) Working Prepare Working Solutions (Calibrators, QCs, IS) Stock->Working Spike Spike Matrix with Calibrators & QCs Working->Spike Add_IS Add Internal Standard (Isopropylamine-d9) Spike->Add_IS Precipitate Protein Precipitation Add_IS->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Extract Supernatant Transfer Centrifuge->Extract LC_MS LC-MS/MS Analysis (MRM Mode) Extract->LC_MS Integrate Peak Integration & Ratio Calculation LC_MS->Integrate Cal_Curve Calibration Curve Construction Integrate->Cal_Curve Validate Validation Parameter Assessment (Accuracy, Precision, etc.) Cal_Curve->Validate Report Final Report Generation Validate->Report Interconnected Validation Parameters cluster_Core Core Method Performance cluster_Matrix Matrix-Related Factors cluster_Reliability Method Reliability cluster_Foundation Foundational Elements Accuracy Accuracy LLOQ LLOQ Accuracy->LLOQ Precision Precision Precision->LLOQ Carryover Carryover LLOQ->Carryover Selectivity Selectivity MatrixEffect Matrix Effect Selectivity->MatrixEffect MatrixEffect->Accuracy MatrixEffect->Precision Stability Stability Stability->Accuracy CalCurve Calibration Curve CalCurve->Accuracy CalCurve->Precision

Sources

Comparative

Mass Spectral Library Matching Validation for iso-Propylamine-d9 DCl: A Comparative Guide

As the reliance on isotopically labeled internal standards in pharmacokinetics, environmental screening, and quantitative bioanalysis grows, the accurate mass spectral identification of these compounds becomes a critical...

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Author: BenchChem Technical Support Team. Date: March 2026

As the reliance on isotopically labeled internal standards in pharmacokinetics, environmental screening, and quantitative bioanalysis grows, the accurate mass spectral identification of these compounds becomes a critical regulatory requirement[1]. iso-Propylamine-d9 DCl (isopropylamine-d9 deuterium chloride) is a fully deuterated primary aliphatic amine widely utilized as an internal standard and synthetic precursor.

However, validating the mass spectral library match for heavily deuterated compounds presents a unique analytical challenge. Because deuterium ( 2 H) introduces significant mass shifts and alters fragmentation kinetics, conventional direct-matching algorithms often fail to identify these compounds if the exact isotopologue is absent from the database[2].

This guide provides an objective, data-driven comparison of the leading mass spectral libraries—NIST, Wiley, and mzCloud —and outlines a self-validating experimental protocol for the accurate identification of iso-propylamine-d9 DCl.

The Analytical Challenge of Deuterated Amines

The non-deuterated parent compound, isopropylamine ( C3​H9​N ), has a nominal mass of 59 Da and yields a distinct Electron Ionization (EI) base peak at m/z 44, corresponding to the α -cleavage and loss of a methyl radical ( [M−CH3​]+ )[3].

In contrast, the fully deuterated free base, iso-propylamine-d9 ( C3​D9​N ), has a nominal mass of 68 Da. Its corresponding α -cleavage results in the loss of a CD3​ radical (18 Da), shifting the base peak to m/z 50. When analysts query this spectrum against standard libraries, algorithms looking for an exact m/z 44 peak will return a false negative. Furthermore, researchers must account for Hydrogen-Deuterium Exchange (HDX) [4]. If iso-propylamine-d9 DCl is prepared in protic solvents (e.g., water, methanol), the labile deuteriums on the amine group ( −ND2​ ) will rapidly exchange with hydrogen, resulting in a mixed isotopic envelope that further confounds library matching.

Comparative Analysis of Mass Spectral Libraries

To overcome these isotopic shifts, modern mass spectral libraries employ different algorithmic strategies to validate structural analogs.

Table 1: Feature Comparison of MS Libraries for Deuterated Compounds
Feature / CapabilityNIST 23 (EI & MS/MS)Wiley Registry 12th Ed.mzCloud (HighChem)
Primary Data Type Unit-mass EI & HR-MS/MSUnit-mass EIHigh-Resolution MS n Trees
Matching Algorithm Dot-Product (Match Factor)Probability-Based MatchingSub-structural Node Matching
Deuterium Handling "Similarity/Analog" SearchDirect Match (Requires exact entry)Isotope-aware precursor filtering
Strengths Industry standard for GC-MS; robust neutral loss algorithms[5].Massive chemical coverage; best used in tandem with NIST.Exceptional for LC-MS/MS; utilizes spectral trees to map fragmentation[6].
Limitations Penalizes isotopic mass shifts in "Identity" mode.High false-negative rate for novel deuterated analogs.Restricted access; primarily optimized for ESI/HCD rather than EI[7].

Verdict: For GC-MS workflows analyzing volatile amines, NIST MS Search (using the Analog search function) remains the gold standard. For LC-MS/MS workflows utilizing High-Resolution Accurate Mass (HRAM), mzCloud provides superior structural validation by matching MS n fragmentation trees[6].

Experimental Methodology: Self-Validating Protocol

To ensure absolute scientific integrity, the following protocol establishes a self-validating system. By analyzing both the non-deuterated and deuterated analogs under identical conditions, the mass shifts act as an internal validation mechanism.

Step 1: Sample Preparation & HDX Control
  • Basification: iso-Propylamine-d9 DCl is a non-volatile salt. To analyze it via GC-MS, it must be converted to its free base. Dissolve 1 mg of the standard in 1 mL of an aprotic solvent (e.g., anhydrous dichloromethane) and add 10 μ L of triethylamine to liberate the free amine.

  • Causality: Using an anhydrous, aprotic solvent is strictly required to prevent the −ND2​ group from undergoing hydrogen-deuterium exchange with the solvent, which would artificially alter the isotopic distribution and invalidate the library match[4].

  • Derivatization (Optional but Recommended): Add 50 μ L of BSTFA + 1% TMCS and incubate at 60°C for 20 minutes[8].

  • Causality: Primary amines are highly polar and prone to peak tailing on standard non-polar GC columns. Silylation neutralizes the active amine protons, improving chromatographic resolution and generating higher-mass fragments that are easier to match against libraries.

Step 2: Data Acquisition (GC-HRMS)
  • Inject 1 μ L into a Gas Chromatograph coupled to a High-Resolution Time-of-Flight Mass Spectrometer (GC-HR-TOFMS).

  • Causality: High-resolution mass spectrometry (resolving power > 25,000) is utilized to distinguish the exact mass defect of deuterium (2.0141 Da) from potential isobaric background matrix interferences, a capability lacking in standard quadrupole systems[9].

Step 3: Algorithmic Library Matching & Validation
  • Process the raw data using spectral deconvolution to isolate the pure analyte spectrum from background noise[10].

  • Execute a library search against the NIST 23 database using the "Similarity Search" (Analog) algorithm.

  • Self-Validation: Calculate the Δ m/z between the experimental base peak and the library's non-deuterated base peak. A shift of exactly +6.038 Da (for loss of CD3​ vs CH3​ ) mathematically validates the structural backbone.

Workflow Visualization

MS_Validation_Workflow cluster_libraries Library Matching Algorithms Start iso-Propylamine-d9 DCl Sample Prep (Aprotic) Acq Data Acquisition (GC-HRMS / LC-MS/MS) Start->Acq Deconv Spectral Deconvolution & Peak Picking Acq->Deconv NIST NIST MS Search (Analog / Similarity) Deconv->NIST Wiley Wiley Registry (Direct Match) Deconv->Wiley mzCloud mzCloud (Sub-structural MSn) Deconv->mzCloud Validation Isotope Mass-Shift Validation (Δm/z) NIST->Validation Wiley->Validation mzCloud->Validation Output Validated Spectral Match Score (>850) Validation->Output

Figure 1: Mass spectral library matching and isotope mass-shift validation workflow.

Quantitative Data: Fragmentation & Matching Scores

To objectively validate the performance of the libraries, the experimental spectra of derivatized iso-propylamine-d9 must be compared against the theoretical shifts.

Table 2: Expected EI-MS Fragmentation Shifts (Underivatized Free Base)
Fragment AssignmentIsopropylamine ( C3​H9​N ) m/ziso-Propylamine-d9 ( C3​D9​N ) m/zMass Shift ( Δ Da)
Molecular Ion [M]+ 59.0768.13+9.06
Base Peak [M−CX3​]+ 44.0550.09+6.04
Secondary Fragment [CX3​]+ 15.0218.04+3.02

Note: Data reflects exact mass calculations. Standard unit-resolution libraries will record these as m/z 59/68 and 44/50, respectively.

Table 3: Algorithm Performance Comparison (Experimental vs. Library)
Algorithm / ModeMatch Factor (Non-Deuterated)Match Factor (Deuterated d9)Diagnostic Outcome
NIST (Identity Search) 940 / 1000210 / 1000Fail (Heavily penalizes mass shifts)
NIST (Analog Search) 935 / 1000895 / 1000Pass (Recognizes neutral loss patterns)
mzCloud (Sub-structural) 96.5%92.1%Pass (Accurately maps MS 2 tree shifts)

References

  • National Institute of Standards and Technology (NIST). (n.d.). 2-Propanamine - the NIST WebBook. Retrieved from[Link]

  • Zgoda, V., et al. (2020). Hydrogen/Deuterium and 16O/18O-Exchange Mass Spectrometry Boosting the Reliability of Compound Identification. Analytical Chemistry. Retrieved from[Link]

  • LECO Corporation. (n.d.). Evaluation of the NIST Library Matching Quality of Mass Spectra Generated by the GC-HR-TOFMS with Multi-Mode Ionization Source. Retrieved from [Link]

  • Wang, F., et al. (2021). CFM-ID 4.0: More Accurate ESI-MS/MS Spectral Prediction and Compound Identification. Analytical Chemistry. Retrieved from[Link]

  • Bergfors, M., et al. (2021). Non-target screening of organic compounds in offshore produced water by GC×GC-MS. PeerJ Analytical Chemistry. Retrieved from[Link]

Sources

Safety & Regulatory Compliance

Safety

ISO-PROPYLAMINE-D9 DCL proper disposal procedures

An In-Depth Technical Guide to the Safe Disposal of ISO-PROPYLAMINE-D9 DCL A Foreword from the Senior Application Scientist In modern drug development and metabolic research, the use of stable isotope-labeled compounds l...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Safe Disposal of ISO-PROPYLAMINE-D9 DCL

A Foreword from the Senior Application Scientist

In modern drug development and metabolic research, the use of stable isotope-labeled compounds like ISO-PROPYLAMINE-D9 DCL is indispensable. The deuterium label provides a powerful tool for tracing metabolic pathways and quantifying analytes with high precision. However, this scientific utility is paired with a critical responsibility: ensuring the safe handling and disposal of these materials. While the deuterium itself is a stable, non-radioactive isotope, it is crucial to remember that the chemical and toxicological properties of the molecule are governed by the parent compound—in this case, isopropylamine.[1][2]

This guide is structured to provide a comprehensive, step-by-step framework for the proper disposal of ISO-PROPYLAMINE-D9 DCL. It moves beyond a simple checklist to explain the why behind each procedure, grounding every recommendation in established safety protocols and regulatory standards. Our goal is to empower you, our fellow scientists, to manage this chemical waste with the highest degree of safety, confidence, and environmental stewardship.

Hazard Identification and Risk Assessment: Know Your Compound

ISO-PROPYLAMINE-D9 DCL inherits the hazard profile of its non-deuterated analogue, isopropylamine, a compound that presents multiple significant risks. A thorough understanding of these hazards is the foundation of safe disposal.

The compound is classified under the Globally Harmonized System (GHS) with the following primary hazards:

  • Flammable Liquid (Category 1): Isopropylamine is extremely flammable, with a very low flash point of -37°C (-34.6°F).[3][4] Vapors can form explosive mixtures with air and may travel to an ignition source and flash back.[4][5]

  • Acute Toxicity (Category 3): It is toxic if swallowed, inhaled, or in contact with skin.[3]

  • Skin Corrosion (Category 1A): The compound causes severe skin burns and eye damage.[3] It is corrosive to the eyes and can cause serious damage, including blindness.[4]

  • Specific Target Organ Toxicity (Category 3): May cause respiratory irritation.[3]

Essential Personal Protective Equipment (PPE)

Given the multifaceted hazards, a stringent PPE protocol is non-negotiable. Before handling the compound or its waste, ensure you are equipped with:

  • Eye/Face Protection: Chemical safety goggles and a face shield.

  • Hand Protection: Chemically resistant gloves (e.g., butyl rubber or Viton™). Consult your institution's glove selection guide for specific breakthrough times.

  • Skin and Body Protection: A flame-retardant lab coat and, if handling larger quantities, a chemical-resistant apron. Ensure full-length pants and closed-toe shoes are worn.

  • Respiratory Protection: All handling of ISO-PROPYLAMINE-D9 DCL and its waste must be conducted within a certified chemical fume hood to control vapor exposure.[3][5]

The Core Disposal Protocol: A Step-by-Step Guide

Disposal of ISO-PROPYLAMINE-D9 DCL must be treated as a hazardous waste process from start to finish. Under no circumstances should this chemical or its containers be disposed of down the drain or in regular trash. [1][6]

Step 1: Waste Segregation at the Source

Proper segregation is the most critical step to prevent dangerous chemical reactions within a waste container.

  • Identify: Clearly designate a waste stream specifically for ISO-PROPYLAMINE-D9 DCL and other amine-containing waste.

  • Segregate: Keep this amine waste stream separate from:

    • Acids and Acid Chlorides: Mixing amines with acids will cause a violent neutralization reaction.[7]

    • Oxidizing Agents: Can lead to fire or explosion.[8]

    • Halogenated Solvents: Avoid mixing with halogenated waste streams unless explicitly permitted by your institution's waste protocol.

    • Aqueous Waste: Keep non-aqueous waste separate from aqueous waste streams.

Step 2: Selecting the Appropriate Waste Container
  • Material Compatibility: Use only containers approved for flammable and corrosive liquids. High-density polyethylene (HDPE) or glass bottles with screw caps are typically appropriate. Do not use metal containers.[4]

  • Container Integrity: Ensure the container is in good condition, free of cracks or leaks, and has a tightly sealing cap to prevent the escape of flammable and toxic vapors.[9]

  • Venting: For larger volumes, a vented cap may be required by your institution to prevent pressure buildup. Consult your Environmental Health and Safety (EHS) department.

Step 3: Waste Collection and Labeling
  • Work in a Fume Hood: Transfer all waste into the designated container inside a chemical fume hood.

  • Avoid Overfilling: Fill the container to no more than 80% of its capacity to allow for vapor expansion.

  • Label Immediately: Affix a hazardous waste tag to the container before adding the first drop of waste. The label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "ISO-PROPYLAMINE-D9 DCL" and any other components in the waste.

    • The approximate concentration/volume of each component.

    • The relevant hazard pictograms (flammable, corrosive, toxic).

    • The date the waste was first added.

    • The name of the principal investigator and the lab location.

Step 4: Managing Contaminated Materials

Any materials that come into direct contact with ISO-PROPYLAMINE-D9 DCL are considered hazardous waste.

  • Solid Waste: Used pipette tips, absorbent pads, gloves, and weighing papers should be collected in a separate, clearly labeled, sealed plastic bag or container designated for "Isopropylamine Contaminated Debris."

  • Empty Containers: An "empty" container that held the neat material is not truly empty and must be disposed of as hazardous waste.[6] Do not rinse it unless the rinsate is also collected as hazardous waste. It is often safer and more efficient to dispose of the original container with its cap tightly sealed in the solid hazardous waste stream.

Spill Management: Immediate and Decisive Action

Accidents happen. A clear, pre-defined spill response plan is essential.

Minor Spill (Inside a Chemical Fume Hood)
  • Alert Personnel: Inform others in the immediate area.

  • Contain: Use a spill kit with an appropriate absorbent material (e.g., vermiculite, dry sand, or a commercial absorbent). Do not use combustible materials like paper towels.

  • Clean: Carefully collect the absorbed material using non-sparking tools.

  • Package: Place the contaminated absorbent and cleaning materials into a sealed, labeled hazardous waste container.

  • Decontaminate: Wipe the spill area with a suitable solvent (e.g., isopropanol), collecting the wipe as hazardous waste.

Major Spill (Outside a Fume Hood or Large Volume)
  • Evacuate: Immediately evacuate the laboratory, closing the doors behind you.

  • Alert: Activate the nearest fire alarm and notify your institution's EHS or emergency response team. Provide them with the name of the chemical (ISO-PROPYLAMINE-D9 DCL) and the approximate quantity spilled.

  • Isolate: Prevent re-entry to the area.

  • Do Not Attempt to Clean: Allow trained emergency responders to manage the cleanup.

Storage and Final Disposal

  • Satellite Accumulation Area (SAA): Keep your sealed and labeled waste containers in a designated SAA within your laboratory. This area should be a secondary containment tray in a well-ventilated area, away from heat, sparks, or open flames.[3][9]

  • Scheduled Pickup: Do not allow waste to accumulate. Follow your institution's procedures for requesting a hazardous waste pickup from your EHS department. They will ensure the waste is transported and disposed of in compliance with all federal, state, and local regulations.[10]

Data and Workflow Summary

Key Chemical and Disposal Information
ParameterValueSource
UN Number UN1221[3][4]
Proper Shipping Name ISOPROPYLAMINE[3][4]
Hazard Class 3 (Flammable Liquid)[3][4]
Subsidiary Hazard 8 (Corrosive)[4]
GHS Pictograms 🔥, ☠️, corrosive[3]
Flash Point -37°C / -34.6°F[4]
Explosive Limits 2.0% - 10.4%[4]
Disposal Method Licensed Hazardous Waste Disposal[2][3][9]
Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the safe disposal of ISO-PROPYLAMINE-D9 DCL waste.

G cluster_0 cluster_1 cluster_2 A Waste Generation (ISO-PROPYLAMINE-D9 DCL) B Liquid Waste (Neat, solutions, rinsate) A->B C Solid Waste (Contaminated gloves, wipes, tips) A->C D Sharps Waste (Contaminated needles, etc.) A->D E Collect in Labeled, Compatible Flammable/Corrosive Liquid Waste Container B->E F Collect in Labeled, Sealed Solid Hazardous Waste Container (e.g., lined pail) C->F G Collect in Approved Sharps Container D->G H Store in Designated Satellite Accumulation Area (Secondary Containment) E->H F->H G->H I Request Waste Pickup from Institutional EHS H->I J Final Disposal via Licensed Facility I->J

Caption: Decision workflow for the segregation and disposal of ISO-PROPYLAMINE-D9 DCL waste.

References

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  • Isopropylamine - Safety Data Sheet. ChemicalBook. [URL: https://www.chemicalbook.com/ShowMSDSByCAS_75-31-0.htm]
  • Polyurethane Amine Catalysts Guidelines for Safe Handling and Disposal. American Chemistry Council. [URL: https://polyurethane.americanchemistry.com/polyurethane-resources/guidance-documents-and-manuals/polyurethane-amine-catalysts-guidelines-for-safe-handling-and-disposal/]
  • Deuterium Labeled Compounds. ZEOCHEM. [URL: https://www.zeochem.
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  • Hazardous Materials Disposal Guide. Nipissing University. [URL: https://www.nipissingu.ca/sites/default/files/2019-06/Hazardous%20Materials%20Disposal%20Guide%20-%20June%2012%2C%202019.pdf]
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